Dodecyl benzoate
Description
The exact mass of the compound Dodecyl benzoate is 290.224580195 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Dodecyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dodecyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHAXOYRFRPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062706 | |
| Record name | Benzoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-72-2, 68411-27-8 | |
| Record name | Dodecyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkyl (C12-15) Benzoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, C12-15-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F51K239A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dodecyl benzoate chemical structure and properties
This guide serves as a technical monograph on Dodecyl Benzoate, designed for application scientists and drug development professionals. It synthesizes physicochemical data, robust synthesis protocols, and advanced applications in lyotropic liquid crystal engineering.
Chemical Identity & Functional Applications in Drug Delivery Systems
Executive Summary & Molecular Architecture
Dodecyl benzoate (Lauryl benzoate) is a lipophilic ester resulting from the condensation of benzoic acid and dodecanol. In pharmaceutical research, it is not merely a solvent but a structural modulator . Its high lipophilicity (LogP ~7.7) and amphiphilic compatibility make it a critical agent in engineering Lyotropic Liquid Crystalline Nanoparticles (LCNPs) , specifically for tuning the curvature of lipid bilayers in cubosome and hexosome formulations.
Physicochemical Profile
The molecule consists of a polarizable aromatic head group (benzoate) and a flexible hydrophobic tail (dodecyl chain). This duality allows it to intercalate into lipid bilayers, increasing the negative interfacial curvature—a property essential for converting cubic phases to hexagonal phases in drug delivery vehicles.
| Property | Value | Relevance |
| CAS Number | 2915-72-2 | Unique Identifier (n-dodecyl isomer) |
| Molecular Formula | C₁₉H₃₀O₂ | MW: 290.44 g/mol |
| Appearance | Colorless to pale yellow liquid | Fluidity at RT facilitates formulation |
| Boiling Point | 383–385 °C (760 mmHg) | High thermal stability |
| Density | 0.934 g/cm³ (20 °C) | Lower density than water; phase separates easily |
| LogP (Octanol/Water) | ~7.7 – 7.9 | Highly lipophilic; negligible water solubility |
| Refractive Index | Useful for optical characterization | |
| Solubility | Soluble in Chloroform, EtOH, Oils | Compatible with lipid-based formulations |
Synthesis & Purification Protocol
Methodology: Nucleophilic Acyl Substitution (Benzoyl Chloride Method). Rationale: While Fischer esterification is reversible and requires water removal, the acid chloride route is irreversible, rapid, and high-yielding, making it the preferred method for generating high-purity reference standards in a research setting.
Reagents
-
Precursor A: Dodecanol (1.0 equiv, 18.6 g for 100 mmol scale)
-
Precursor B: Benzoyl Chloride (1.1 equiv, 15.5 g)
-
Base/Catalyst: Triethylamine (1.2 equiv) or Pyridine (solvent/base)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen (
) to maintain an anhydrous atmosphere. -
Solubilization: Dissolve Dodecanol (100 mmol) and Triethylamine (120 mmol) in 200 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition: Add Benzoyl Chloride (110 mmol) dropwise over 30 minutes.
-
Causality: Slow addition at 0 °C prevents exotherm-driven side reactions and controls HCl generation (neutralized by amine).
-
-
Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4–6 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Silica gel; Hexane/Ethyl Acetate 9:1). The disappearance of the alcohol spot (
) and appearance of the ester ( ) confirms progress.
-
-
Quench & Workup:
-
Add 50 mL water to hydrolyze excess acid chloride.
-
Wash organic layer sequentially with:
-
1M HCl (removes unreacted amine).
-
Sat.
(removes benzoic acid byproduct). -
Brine (removes residual water).
-
-
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).-
Final Polish: If necessary, purify via vacuum distillation (bp ~185 °C @ 5 Torr) or column chromatography (Hexane/EtOAc).
-
Reaction Workflow Diagram
Figure 1: Logic flow for the acid chloride synthesis route, emphasizing the critical TLC validation step.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance ( H-NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 | Doublet (d) | 2H | Ortho-Ar-H | Deshielded by carbonyl anisotropy |
| 7.55 | Triplet (t) | 1H | Para-Ar-H | Aromatic ring integrity |
| 7.44 | Triplet (t) | 2H | Meta-Ar-H | Aromatic ring integrity |
| 4.33 | Triplet (t) | 2H | Diagnostic: Ester linkage formation | |
| 1.77 | Quintet (m) | 2H | Protons adjacent to ester methylene | |
| 1.26 – 1.45 | Multiplet (m) | 18H | Bulk Chain | Hydrophobic tail confirmation |
| 0.88 | Triplet (t) | 3H | Terminal | Chain termination |
Infrared Spectroscopy (FTIR)[7]
-
1720 cm⁻¹ (Strong): C=O Stretching (Ester). Absence of broad -OH stretch (3300 cm⁻¹) confirms conversion of alcohol.
-
1270 cm⁻¹ (Strong): C-O-C Stretching (Benzoate).
-
2920, 2850 cm⁻¹: C-H Stretching (Alkyl chain).
Advanced Application: Liquid Crystal Engineering
Dodecyl benzoate is a pivotal additive in the formulation of Lyotropic Liquid Crystalline Nanoparticles (LCNPs) , such as cubosomes and hexosomes.
Mechanism of Action
Lipid systems like Glycerol Monooleate (GMO) or Phytantriol form cubic phases (
-
Curvature Modulation: Dodecyl benzoate acts as a lipophilic "wedge." When doped into the lipid bilayer, it localizes in the hydrophobic chain region.
-
Phase Transition: By increasing the volume of the hydrophobic tail region relative to the headgroup, it increases the negative interfacial curvature . This drives the system from a Bicontinuous Cubic Phase (Cubosomes)
Inverse Hexagonal Phase (Hexosomes). -
Drug Release: Hexosomes generally exhibit slower release rates for hydrophilic drugs compared to cubosomes due to the closed water channels, allowing for tunable sustained release profiles.
Phase Behavior Diagram
Figure 2: Impact of Dodecyl Benzoate on lipid self-assembly, driving the transition from Cubic to Hexagonal mesophases.
Safety & Toxicology
While widely used in cosmetics (Cosmacol), Dodecyl Benzoate requires careful handling in concentrated forms.
-
GHS Classification:
-
Aquatic Acute 1 (H400): Very toxic to aquatic life.
-
Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.
-
Skin Irrit. 2 (H315): Causes skin irritation.[1]
-
-
Handling: Use nitrile gloves and eye protection. Avoid release to the environment.
-
Storage: Store in cool, dry conditions away from strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Dodecyl benzoate (CAS 2915-72-2). Retrieved from [Link](Note: Link directs to main ECHA search; specific dossier access requires login/navigation).
-
NIST Chemistry WebBook. Dodecyl benzoate - IR and MS Spectra. SRD 69.[2] Retrieved from [Link]
- Guo, C., et al. (2010).Lyotropic Liquid Crystal Systems in Drug Delivery. Drug Discovery Today, 15(23-24), 1032-1040. (Contextual grounding for LCNP phase behavior).
Sources
An In-depth Technical Guide to the Synthesis of Dodecyl Benzoate via Fischer Esterification
This guide provides a comprehensive overview of the synthesis of dodecyl benzoate from dodecanoic acid and benzyl alcohol, employing the classic Fischer esterification reaction. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering deep insights into the reaction mechanism, a field-proven experimental protocol, and the critical causality behind procedural choices.
Foundational Principles: The Fischer Esterification
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] The reaction is characterized by its use of an acid catalyst to achieve equilibrium between reactants and products.[2][3] The overall transformation for the synthesis of dodecyl benzoate is as follows:
Dodecanoic Acid + Benzyl Alcohol ⇌ Dodecyl Benzoate + Water
A key challenge in Fischer esterification is its reversible nature.[4][5] The reaction exists in a thermodynamic equilibrium, which, without intervention, may not favor a high yield of the desired ester.[6][7] To ensure a successful synthesis, the equilibrium must be strategically shifted toward the products. This is accomplished by applying Le Châtelier's Principle in one of two primary ways:
-
Use of Excess Reactant: Employing a large excess of one of the starting materials (typically the more cost-effective one) drives the reaction forward.[6][8][9]
-
Removal of a Product: Continuously removing water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring, thus pulling the equilibrium towards the ester.[6][8][10]
This guide will focus on the latter approach, which is highly efficient for laboratory and industrial scale-up.
The Reaction Mechanism: A Stepwise Perspective
The synthesis proceeds through a series of reversible, acid-catalyzed steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The process, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), unfolds as follows[6]:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of dodecanoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][3][4]
-
Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of benzyl alcohol attacks the now highly electrophilic carbonyl carbon.[8][11] This forms a new carbon-oxygen bond.
-
Tetrahedral Intermediate Formation: This attack results in a positively charged oxonium ion, which quickly resolves into a neutral tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the newly added benzyl alcohol moiety to one of the original hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[1][6]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.[4][6]
-
Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final dodecyl benzoate ester and regenerate the acid catalyst, allowing it to participate in another cycle.[1][4]
Experimental Protocol: Synthesis and Purification
This section details a robust, self-validating protocol for the synthesis of dodecyl benzoate. The causality for each step is explained to provide a complete operational understanding.
Materials and Equipment
| Reagent/Material | Purpose |
| Dodecanoic Acid (Lauric Acid) | Carboxylic acid reactant |
| Benzyl Alcohol | Alcohol reactant |
| p-Toluenesulfonic acid (p-TsOH) or H₂SO₄ | Acid catalyst |
| Toluene | Solvent, azeotropic agent for water removal |
| 5% Sodium Bicarbonate (NaHCO₃) Solution | Neutralizing wash |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | Aqueous wash to reduce emulsions |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| 500 mL Round-bottom flask | Reaction vessel |
| Reflux Condenser | To condense solvent vapors |
| Dean-Stark Apparatus | To collect water byproduct |
| Heating Mantle with Stirrer | For controlled heating and mixing |
| Separatory Funnel | For liquid-liquid extraction/washing |
| Rotary Evaporator | For solvent removal |
| Vacuum Distillation Apparatus | For final product purification |
Reaction Workflow Diagram
The overall process from setup to final product can be visualized as follows:
Caption: Experimental workflow for dodecyl benzoate synthesis.
Step-by-Step Methodology
Reaction Setup and Execution:
-
Assembly: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.[9]
-
Charging Reactants: To the flask, add dodecanoic acid (e.g., 40.0 g, 0.2 mol), benzyl alcohol (e.g., 23.8 g, 0.22 mol, 1.1 equivalents), and toluene (200 mL). Using a slight excess of benzyl alcohol helps drive the equilibrium.
-
Catalyst Addition: Add the acid catalyst. p-Toluenesulfonic acid monohydrate (p-TsOH, ~1.0 g, 2.5 mol%) is an excellent choice as it is a solid and easier to handle than sulfuric acid.[1] Alternatively, cautiously add concentrated sulfuric acid (H₂SO₄, ~1 mL).[7][12] Sulfuric acid is highly effective as both a catalyst and a dehydrating agent.[3]
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The boiling point of the toluene will maintain the reaction temperature (approx. 111°C). As the reaction proceeds, a toluene-water azeotrope will distill and collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect in the bottom of the trap.[5]
-
Monitoring: Continue refluxing until water no longer collects in the trap (typically 3-5 hours). The theoretical amount of water to be collected is approximately 3.6 mL (0.2 mol).
Work-up and Purification:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Transfer the cooled mixture to a separatory funnel. Wash the organic solution sequentially with:
-
5% aqueous sodium bicarbonate solution (2 x 100 mL). This step is critical to neutralize the acid catalyst and remove any unreacted dodecanoic acid.[12][13] Be sure to vent the funnel frequently as CO₂ gas will be evolved.
-
Saturated aqueous sodium chloride (brine) (1 x 100 mL). This wash helps to break up any emulsions and reduces the solubility of the organic product in the aqueous layer.[5]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[13] Add the drying agent until it no longer clumps together.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Final Purification: The resulting crude oil is purified by vacuum distillation. Dodecyl benzoate has a high boiling point, and distillation at atmospheric pressure could lead to decomposition. Vacuum distillation allows the substance to boil at a much lower temperature, preserving its integrity. Collect the fraction corresponding to pure dodecyl benzoate.
Quantitative Data Summary
The following table provides an example of the quantitative parameters for the described synthesis.
| Parameter | Value | Rationale |
| Reactants | ||
| Dodecanoic Acid | 40.0 g (0.20 mol) | Limiting Reagent |
| Benzyl Alcohol | 23.8 g (0.22 mol) | 1.1 molar equivalents to drive equilibrium |
| Catalyst | ||
| p-TsOH·H₂O | ~1.0 g (2.5 mol%) | Standard catalytic loading |
| Solvent | ||
| Toluene | 200 mL | Forms azeotrope with water for removal |
| Reaction Conditions | ||
| Temperature | ~111 °C (Reflux) | Boiling point of toluene |
| Time | 3-5 hours | Until water evolution ceases |
| Yield | ||
| Theoretical Yield of Water | 3.6 g (3.6 mL) | Stoichiometric byproduct |
| Theoretical Yield of Product | 58.0 g | Based on limiting reagent |
| Product Properties | ||
| Molecular Formula | C₁₉H₃₀O₂ | |
| Molar Mass | 290.44 g/mol |
Conclusion
The Fischer esterification is a powerful and versatile method for the synthesis of esters like dodecyl benzoate. Success hinges on a firm understanding of its equilibrium nature and the systematic application of principles to drive the reaction to completion. By carefully controlling reaction conditions, utilizing an appropriate apparatus for water removal, and executing a thorough work-up and purification protocol, high yields of pure product can be reliably achieved. This guide provides the necessary technical foundation and practical insights for researchers to confidently implement this essential organic transformation.
References
-
Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe . Source: Unibe. URL: [Link]
-
Kinetics of Ester Formation via Fischer Esterification . Source: ChemBAM. URL: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Source: Master Organic Chemistry. URL: [Link]
-
mechanism for the esterification reaction . Source: Chemguide. URL: [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances . Source: MDPI. URL: [Link]
-
Fischer Esterification-Typical Procedures . Source: OperaChem. URL: [Link]
-
Fischer–Speier esterification . Source: Wikipedia. URL: [Link]
-
Fischer Esterification . Source: Organic Chemistry Portal. URL: [Link]
-
Fischer esterification (video) . Source: Khan Academy. URL: [Link]
-
Acid-Catalyzed Esterification . Source: Springboard Biodiesel. URL: [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant . Source: MDPI. URL: [Link]
-
Kinetic Study of Esterification Reaction . Source: ResearchGate. URL: [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . Source: Patsnap. URL: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film . Source: ACS Publications. URL: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex . Source: ACS Publications. URL: [Link]
-
Fischer Esterification . Source: UMass Lowell. URL: [Link]
-
Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor . Source: MDPI. URL: [Link]
-
Lab5 procedure esterification . Source: WOU. URL: [Link]
-
Fischer Esterification . Source: Chemistry Steps. URL: [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives . Source: YouTube. URL: [Link]
-
Fischer Esterification Procedure . Source: CSUS. URL: [Link]
-
esterification of benzoic acid to methyl benzoate . Source: UMass Boston. URL: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Source: University of Toronto. URL: [Link]
-
5.310 F17 Experiment 5: Fischer Esterification . Source: DSpace@MIT. URL: [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition . Source: ResearchGate. URL: [Link]
-
Organic Mechanism Fischer Esterification 004 . Source: YouTube. URL: [Link]
-
Ester synthesis by esterification . Source: Organic Chemistry Portal. URL: [Link]
-
Fischer Esterification: Preparation of methyl benzoate . Source: Docsity. URL: [Link]
-
PH CH 126.1 Fischer Esterification of Methyl Benzoate 2 . Source: Scribd. URL: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chembam.com [chembam.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. cerritos.edu [cerritos.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. youtube.com [youtube.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Guide: Scalable Synthesis of Dodecyl Benzoate via Azeotropic Esterification
Executive Summary
Dodecyl benzoate (Lauryl benzoate) is a lipophilic ester widely utilized in pharmaceutical formulations as a skin-conditioning emollient, a solubilizer for active pharmaceutical ingredients (APIs), and a permeation enhancer in transdermal delivery systems.[1][2] Its synthesis represents a classic application of Fischer esterification, yet achieving high purity (>99%) for pharmaceutical applications requires rigorous control over thermodynamic equilibrium and kinetic parameters.[2]
This guide details the optimized synthesis of dodecyl benzoate from dodecanol and benzoic acid. Unlike basic textbook protocols, this workflow emphasizes azeotropic water removal (Dean-Stark method) to drive the equilibrium to completion, utilizing p-toluenesulfonic acid (p-TSA) as a non-oxidizing catalyst preferred over sulfuric acid for maintaining color integrity.
Reaction Mechanism & Thermodynamics[2]
The Challenge of Equilibrium
The direct esterification of benzoic acid with dodecanol is an equilibrium-limited reaction (
To achieve high conversion, we must exploit Le Chatelier’s principle. Since dodecanol is a high-boiling liquid (mp 24°C, bp 259°C) and benzoic acid is a solid, we cannot easily remove the product. Instead, we remove the byproduct (water) continuously using an azeotropic solvent (toluene).
Mechanistic Pathway
The reaction proceeds via the acid-catalyzed addition-elimination mechanism. The steric bulk of the dodecyl chain imposes minor kinetic penalties compared to short-chain alcohols, necessitating elevated temperatures (reflux).
Figure 1: Step-wise mechanism of the acid-catalyzed Fischer esterification of benzoic acid with dodecanol.
Experimental Protocol
Materials & Equipment
| Component | Grade/Spec | Role |
| Benzoic Acid | >99.5%, ACS Reagent | Limiting Reagent |
| 1-Dodecanol | >98%, Anhydrous | Reactant (1.1 eq excess) |
| p-Toluenesulfonic Acid (p-TSA) | Monohydrate, 98% | Catalyst (1-2 mol%) |
| Toluene | ACS Reagent, Anhydrous | Azeotropic Solvent |
| Sodium Bicarbonate | Saturated Solution | Neutralization Wash |
| Magnesium Sulfate | Anhydrous | Drying Agent |
Equipment:
-
500 mL Round Bottom Flask (RBF)
-
Reflux Condenser[2]
-
Magnetic Stirrer / Heating Mantle[2]
-
High-Vacuum Distillation Setup[2]
Step-by-Step Procedure
Phase 1: Reaction Setup (Azeotropic Reflux)
-
Charge: In a 500 mL RBF equipped with a magnetic stir bar, add 12.2 g Benzoic Acid (100 mmol) and 20.5 g 1-Dodecanol (110 mmol) .
-
Note: A 10% molar excess of alcohol drives the reaction and prevents residual unreacted benzoic acid, which is harder to remove than the alcohol.
-
-
Solvent: Add 150 mL Toluene . The solid benzoic acid will dissolve upon heating.
-
Catalyst: Add 0.19 g p-TSA monohydrate (1 mmol) .
-
Assembly: Attach the Dean-Stark trap and fill the trap arm with pure toluene. Attach the reflux condenser on top.[2]
-
Reflux: Heat the mixture to a vigorous reflux (~115°C bath temp). Ensure toluene is condensing and dripping back through the trap.
-
Observation: Water droplets will separate and sink to the bottom of the trap.
-
-
Completion: Continue reflux until water collection ceases (theoretical yield of water = 1.8 mL). Typically requires 4–6 hours .[2]
Phase 2: Work-up[2]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel. Wash with 2 x 50 mL Saturated NaHCO₃ .
-
Purpose: Removes the acid catalyst and any unreacted benzoic acid. Caution: CO₂ gas evolution will occur; vent frequently.[2]
-
-
Washing: Wash the organic layer with 1 x 50 mL Distilled Water followed by 1 x 50 mL Brine .[2]
-
Drying: Collect the organic layer (bottom layer if using chlorinated solvent, but here Toluene is the top layer). Dry over anhydrous MgSO₄ for 15 minutes.
-
Concentration: Filter off the solid MgSO₄. Remove the toluene using a rotary evaporator (50°C, reduced pressure).
Phase 3: Purification (Vacuum Distillation)
The crude oil contains the product and excess dodecanol. Simple evaporation is insufficient for pharmaceutical grade purity.[2]
-
Setup: Transfer crude oil to a short-path distillation apparatus.
-
Fraction 1 (Dodecanol): Under high vacuum (<1 mmHg), distill off the excess dodecanol.[2]
-
BP of Dodecanol: ~100-110°C at 1 mmHg.[2]
-
-
Fraction 2 (Product): Increase bath temperature. Collect the main fraction.
-
Yield: Expected yield is 85–92% (approx. 25–27 g).[2]
Process Workflow Visualization
Figure 2: End-to-end process workflow for the synthesis and purification of Dodecyl Benzoate.
Characterization & Quality Control
To validate the synthesis, the following spectroscopic data must be confirmed.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment |
| ¹H-NMR | 8.05 | Doublet (2H) | Ortho-aromatic protons |
| 7.55 | Triplet (1H) | Para-aromatic proton | |
| 7.44 | Triplet (2H) | Meta-aromatic protons | |
| 4.33 | Triplet (2H) | -O-CH₂- (Diagnostic Ester Peak) | |
| 1.78 | Quintet (2H) | -O-CH₂-CH₂ - | |
| 1.26 - 1.45 | Multiplet (~18H) | Alkyl Chain Envelope | |
| 0.88 | Triplet (3H) | Terminal Methyl (-CH₃) |
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1720 cm⁻¹ (Ester carbonyl).[2]
-
C-O Stretch: Strong bands at 1270 cm⁻¹ and 1110 cm⁻¹ .[2]
-
O-H Stretch: Absent (Absence confirms removal of starting alcohol and acid; if broad peak at 3400 cm⁻¹ exists, the product is wet or contains unreacted alcohol).
Critical Process Parameters (CPP)
-
Water Removal: The reaction must be driven by water removal.[2] Failure to observe water accumulation in the Dean-Stark trap indicates insufficient reflux temperature or a leak in the system.
-
Catalyst Selection: While sulfuric acid is cheaper, p-TSA is preferred for pharmaceutical intermediates as it causes less charring/oxidation of the long alkyl chain, resulting in a colorless product.[2]
-
Stoichiometry: Using excess alcohol (the liquid component) rather than excess acid simplifies the workup. Residual benzoic acid (solid) can trap product and is harder to distill off than the volatile alcohol.
References
-
PubChem. Dodecyl benzoate (Compound Summary). National Library of Medicine.[2] Available at: [Link]
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for Fischer Esterification protocols).
-
Organic Syntheses. Benzyl Benzoate. Org. Synth. 1922, 2,[5][6] 5. DOI: 10.15227/orgsyn.002.0005.[1][2][3] (Foundational procedure for benzoate ester synthesis). Available at: [Link]
-
SpectraBase. Benzoic acid, dodecyl ester: 1H NMR Spectrum. Wiley Science Solutions.[2] Available at: [Link]
Sources
Comprehensive Technical Guide: Lauryl Benzoate (Dodecyl Benzoate)
Executive Summary
Lauryl Benzoate (Dodecyl Benzoate, CAS: 2915-72-2) is a high-molecular-weight ester characterized by extreme lipophilicity (LogP ~7.[1][2]9) and low polarity.[2] While widely recognized in the cosmetic industry under the broader category of C12-15 Alkyl Benzoates (e.g., Finsolv® TN), its utility in pharmaceutical development is defined by its role as a permeation enhancer and solubilizing vehicle for poorly water-soluble active pharmaceutical ingredients (APIs).
This guide provides a rigorous technical analysis of Lauryl Benzoate, moving beyond basic datasheets to explore its synthesis kinetics, physicochemical behavior in colloidal systems, and mechanism of action in transdermal drug delivery.
Molecular Identity & Physicochemical Profile[1][2][3][4][5]
Lauryl Benzoate acts as a "lipophilic anchor" in formulations.[2] Its structure comprises a non-polar dodecyl chain esterified to a polarizable aromatic ring.[2] This duality allows it to solvate crystalline UV filters and steroid APIs while maintaining a non-greasy, "dry" emollient feel.[2]
Structural Specifications
| Property | Value |
| IUPAC Name | Dodecyl benzoate |
| CAS Number | 2915-72-2 |
| Molecular Formula | C₁₉H₃₀O₂ |
| Molecular Weight | 290.44 g/mol |
| SMILES | CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Physicochemical Properties Table[1][2][7]
| Parameter | Specification | Technical Insight |
| Physical State | Low-melting solid or viscous liquid | Pure C12 ester has a MP ~26–28°C; often supercools to a liquid at room temp.[1][2] Commercial "C12-15" mixtures remain liquid to lower temps (-40°C pour point).[1][2] |
| Boiling Point | 374–385°C (at 760 mmHg) | High thermal stability allows for hot-process emulsification without degradation.[1][2] |
| Density | 0.93–0.94 g/cm³ (20°C) | Lower density than water; facilitates phase separation in aqueous workups.[1][2] |
| LogP (Octanol/Water) | ~7.7 – 7.9 (Estimated) | Critical Attribute: Indicates extreme hydrophobicity.[1][2] Ideal for solvating lipophilic drugs (e.g., ibuprofen, ketoprofen) but requires surfactants for aqueous dispersion.[2] |
| Refractive Index | 1.487 | High RI contributes to the "gloss" in topical formulations.[1][2] |
| Solubility | Insoluble in water (<0.1 mg/L) | Soluble in ethanol, isopropyl myristate, mineral oil, and cyclomethicone.[1] |
Synthesis & Manufacturing Protocols
The synthesis of Lauryl Benzoate is a classic Fischer Esterification , driven by acid catalysis and the removal of water to shift the equilibrium toward the product (Le Chatelier's principle).
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the acid-catalyzed pathway, highlighting the formation of the tetrahedral intermediate and the critical dehydration step.
Bench-Scale Synthesis Protocol
Objective: Synthesize high-purity (>98%) Lauryl Benzoate via direct esterification.
Reagents:
-
Benzoic Acid (1.05 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%) or Sulfuric Acid.[1][2]
-
Solvent: Toluene or Xylene (for azeotropic distillation).[2]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add 1-Dodecanol (e.g., 18.6 g, 100 mmol) and Benzoic Acid (12.8 g, 105 mmol) to the flask. Add 50 mL of Toluene.
-
Catalysis: Add p-TSA (0.1 g).
-
Reflux: Heat the mixture to reflux (approx. 115-120°C). Monitor the collection of water in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (approx. 3-5 hours).
-
Workup:
-
Purification: Remove the solvent (toluene) via rotary evaporation.[2] For pharmaceutical grade, perform vacuum distillation (BP ~185°C at 5 Torr) to remove trace alcohol.[2]
Applications in Drug Development
Lauryl Benzoate is not merely an inert carrier; it is a functional excipient that modifies the barrier properties of the skin.[2]
Mechanism of Action: Permeation Enhancement
The stratum corneum (SC) consists of corneocytes embedded in a lipid matrix (ceramides, cholesterol, fatty acids). Lauryl Benzoate enhances drug permeation via lipid fluidization .[2]
-
Lipid Interaction: The dodecyl chain intercalates into the SC lipid bilayer, disrupting the ordered packing (increasing entropy).
-
Solvation: The aromatic benzoate head group provides a high-solvency environment for lipophilic drugs, maintaining a high concentration gradient across the skin.
Metabolic Fate & Safety[2]
Upon entering the viable epidermis, Lauryl Benzoate is subject to enzymatic hydrolysis by non-specific esterases.[2]
-
Metabolites: Benzoic Acid + 1-Dodecanol.[2]
-
Clearance: Benzoic acid is conjugated with glycine to form hippuric acid and excreted in urine.[2] Dodecanol is oxidized to fatty acids.[2] This metabolic lability prevents systemic accumulation, making it a "soft" enhancer.[2]
Transdermal Delivery Pathway (DOT Visualization)
Stability & Handling
Hydrolytic Stability
While sterically hindered compared to short-chain esters, Lauryl Benzoate is susceptible to hydrolysis at extreme pH.[2]
-
Stable pH Range: 4.0 – 8.0.[2]
-
Risk: In highly alkaline formulations (pH > 9), saponification occurs, yielding soap (Sodium Dodecanoate) and Sodium Benzoate.[2]
Storage Protocol
-
Container: High-density polyethylene (HDPE) or glass.[2]
-
Conditions: Store at 15–30°C. If the material solidifies (MP ~28°C), gently warm to 40°C and mix before use to ensure homogeneity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate.[2] Retrieved January 30, 2026 from [Link]
-
NIST Mass Spectrometry Data Center. Dodecyl benzoate Gas Chromatography Retention Data.[2] Retrieved January 30, 2026 from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, C12-15-alkyl esters.[2] Retrieved January 30, 2026 from [Link](Note: Generalized landing page for alkyl benzoates).[2]
-
The Good Scents Company. Dodecyl Benzoate Material Safety and Properties. Retrieved January 30, 2026 from [Link]
-
Vávrová, K., et al. (2017). Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids.[2] Pharmaceutical Research.[2][3][4] (Contextual reference for dodecyl-chain enhancer mechanisms). [Link]
Sources
- 1. Showing Compound Allyl benzoate (FDB020375) - FooDB [foodb.ca]
- 2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Analysis of Dodecyl Benzoate: Spectroscopic Characterization and Structural Validation
The following technical guide details the spectroscopic characterization of Dodecyl Benzoate .
Executive Summary & Compound Identity
Dodecyl Benzoate (Benzoic acid, dodecyl ester) is a lipophilic ester widely utilized in drug formulation as an emollient and solubility enhancer. Its structural validation is critical during the QC phase of raw material intake.
Critical Note on Chemical Identity: There is a frequent database conflict regarding the CAS registry for this chemical family.
-
Target Compound: Dodecyl Benzoate (Benzoic acid esterified with Dodecanol). CAS: 2915-72-2 .[1][2]
-
Common Isomer Confusant: Phenyl Dodecanoate (Dodecanoic acid esterified with Phenol). CAS: 4228-00-6 .[3][4][5][6][7][8][9][10]
-
Directive: This guide focuses exclusively on Dodecyl Benzoate (CAS 2915-72-2) as requested by the topic title. Researchers using CAS 4228-00-6 should note that the spectral data will differ significantly (e.g., carbonyl shift, ester linkage protons).
Physicochemical Profile
| Property | Value |
| IUPAC Name | Dodecyl benzoate |
| Molecular Formula | C₁₉H₃₀O₂ |
| Molecular Weight | 290.44 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in Water |
Synthesis & Sample Preparation for Analysis
Expert Insight: Proper sample preparation is the prerequisite for reproducible spectral data. Impurities such as unreacted dodecanol or benzoic acid can obscure diagnostic regions.
Protocol: Analytical Sample Prep
-
Purification: If the sample purity is <98%, perform a flash column chromatography (Silica gel 60, Hexane:EtOAc 95:5) to remove free alcohol (broad IR band ~3400 cm⁻¹) or acid.
-
NMR Solvent: Dissolve ~10 mg of sample in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% TMS. Ensure the tube is free of acetone traces, which appear at 2.17 ppm.
-
MS Dilution: For GC-MS, dilute to 1 ppm in HPLC-grade Dichloromethane. Avoid Methanol to prevent transesterification in the injector port.
Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI), 70 eV.
The mass spectrum of dodecyl benzoate is dominated by the stability of the benzoyl cation. Unlike aliphatic esters, the McLafferty rearrangement is suppressed due to the lack of a gamma-hydrogen relative to the carbonyl in a favorable geometry, and the dominance of alpha-cleavage.
Fragmentation Logic Pathway
The primary fragmentation event is Alpha-Cleavage adjacent to the carbonyl carbon, driven by the formation of the resonance-stabilized acylium ion.
Figure 1: Primary fragmentation pathway of Dodecyl Benzoate under EI conditions.
Key MS Peaks
| m/z | Intensity | Fragment Assignment | Mechanistic Origin |
| 290 | Weak (<5%) | [M]⁺• | Molecular Ion (Stable but prone to fragmentation) |
| 123 | Medium | [PhCOOH2]⁺ | Double hydrogen rearrangement (Benzoic acid protonated) |
| 105 | 100% (Base) | [Ph-C≡O]⁺ | Benzoyl Cation . Diagnostic for benzoates. |
| 77 | High | [C₆H₅]⁺ | Phenyl cation (Loss of CO from m/z 105) |
| 51 | Medium | [C₄H₃]⁺ | Aromatic ring fragmentation |
Infrared Spectroscopy (IR)
Methodology: ATR (Attenuated Total Reflectance) on neat liquid.
The IR spectrum serves as a rapid "fingerprint" verification. The absence of an O-H stretch is the first check for ester conversion completeness.
Diagnostic Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Assignment |
| 2950, 2920, 2850 | C-H Stretch (sp³) | Long alkyl chain (Asymmetric/Symmetric) |
| 1720 ± 5 | C=O Stretch | Ester Carbonyl (Conjugated with phenyl ring lowers freq from 1740) |
| 1600, 1585 | C=C Stretch | Aromatic Ring breathing modes |
| 1270 | C-O Stretch | Benzoate C-O-C (Asymmetric stretch, typically strong/broad) |
| 1110 | C-O Stretch | Alkyl-Oxygen stretch |
| 710 | C-H Bend (oop) | Monosubstituted Benzene (Out-of-plane bending) |
Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz (¹H) / 100 MHz (¹³C) in CDCl₃.[11] Reference TMS = 0.00 ppm.[11]
¹H NMR Analysis
The proton spectrum is distinct, separating the aromatic "head" from the aliphatic "tail".
Figure 2: ¹H NMR Chemical Shift Correlation Map.
¹H NMR Data Table
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Causality |
| 8.04 - 8.06 | Doublet (d) | 2H | 7.5 | Ortho-ArH | Deshielded by carbonyl anisotropy. |
| 7.53 - 7.57 | Triplet (t) | 1H | 7.4 | Para-ArH | Typical aromatic range. |
| 7.41 - 7.46 | Triplet (t) | 2H | 7.6 | Meta-ArH | Typical aromatic range. |
| 4.30 | Triplet (t) | 2H | 6.7 | -O-CH ₂- | Deshielded by electronegative Oxygen. |
| 1.71 - 1.78 | Quintet (m) | 2H | 6.8 | -O-CH₂-CH ₂- | Beta-position effect. |
| 1.20 - 1.45 | Multiplet (m) | ~18H | - | Bulk -(CH ₂)₉- | Overlapping methylene envelope. |
| 0.88 | Triplet (t) | 3H | 6.8 | Terminal -CH ₃ | Standard methyl end-group. |
¹³C NMR Analysis
The Carbon-13 spectrum confirms the ester linkage and the chain length.
¹³C NMR Data Table
| Shift (δ ppm) | Carbon Type | Assignment |
| 166.7 | Quaternary (C=O) | Carbonyl . Diagnostic ester peak.[12] |
| 132.8 | CH | Para-aromatic carbon. |
| 130.5 | Quaternary (C-ipso) | Ipso-carbon (attached to C=O). |
| 129.5 | CH | Ortho-aromatic carbons (2C). |
| 128.3 | CH | Meta-aromatic carbons (2C). |
| 65.2 | CH₂ | -O-C H₂- (Alpha carbon). |
| 31.9 | CH₂ | C-3 of alkyl chain (Gamma). |
| 29.6 - 29.3 | CH₂ | Bulk methylene chain (multiple overlapping peaks). |
| 28.8 | CH₂ | C-2 of alkyl chain (Beta). |
| 26.0 | CH₂ | C-4 of alkyl chain. |
| 22.7 | CH₂ | Penultimate carbon (ω-1). |
| 14.1 | CH₃ | Terminal Methyl. |
References
-
National Institute of Standards and Technology (NIST). Dodecyl benzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Dodecyl Benzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. SDBS No. 3262 (Benzoic acid dodecyl ester). AIST Japan. (Note: Direct URLs to SDBS are dynamic; search SDBS No. 3262 at [Link])
Sources
- 1. Benzoic acid, dodecyl ester | SIELC Technologies [sielc.com]
- 2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IUPAC Names : Starting with p [perflavory.com]
- 4. All Ingredients Listing : From paa to phz [thegoodscentscompany.com]
- 5. EINECS Number Listng : Starting with 222-911-4 to 231-764-5 [thegoodscentscompany.com]
- 6. chemicalcatalog.com [chemicalcatalog.com]
- 7. capotchem.cn [capotchem.cn]
- 8. m.indiamart.com [m.indiamart.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. biosynce.com [biosynce.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Solubility Profiling of Dodecyl Benzoate: Thermodynamic Mechanisms and Solvent Compatibility
Topic: Solubility of Dodecyl Benzoate in Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Engineers
Executive Summary
Dodecyl benzoate (Lauryl benzoate, CAS: 2915-72-2) represents a critical class of long-chain alkyl esters utilized extensively as lipophilic carriers in drug delivery, emollients in cosmetic formulations, and plasticizers in polymer engineering.[1][2] Its physicochemical behavior is dominated by the competition between the aromatic benzoate moiety and the hydrophobic dodecyl tail.[2] This guide provides a rigorous technical analysis of its solubility profile, offering a theoretical framework based on Hansen Solubility Parameters (HSP), experimental protocols for precise determination, and data-driven insights for solvent selection.
Physicochemical Characterization
Understanding the solubility of dodecyl benzoate requires a deconstruction of its molecular architecture.[2] The molecule is amphiphilic but predominantly lipophilic, characterized by a non-polar aliphatic chain (
Table 1: Physicochemical Properties of Dodecyl Benzoate
| Property | Value | Relevance to Solubility |
| Molecular Formula | High carbon content indicates lipophilicity.[2] | |
| Molecular Weight | 290.44 g/mol | Moderate MW suggests slower dissolution kinetics than short-chain esters.[2] |
| LogP (Octanol/Water) | ~7.3 - 7.9 (Est.) | Highly hydrophobic; practically insoluble in water.[2] |
| Melting Point | ~28-30 °C | Low melting point implies it may exist as a supercooled liquid or soft solid, affecting dissolution enthalpy.[2] |
| Boiling Point | ~383 °C | High thermal stability for elevated temperature solubility studies.[2] |
Thermodynamic Framework: Hansen Solubility Parameters (HSP)
To predict solvent compatibility without exhaustive experimentation, we utilize the Hansen Solubility Parameter system.[2][3] The total solubility parameter (
Theoretical Prediction Model
Dodecyl benzoate acts as a "bridge" solvent.[2] The benzoate head group contributes to
Estimated HSP Values for Dodecyl Benzoate:
-
(Dominant dispersive interaction from
chain) - (Ester functionality)
- (Weak H-bond acceptor)[2]
Solubility Criterion:
Solubility is maximized when the "interaction distance" (
Table 2: Predicted Solvent Compatibility Matrix
| Solvent | Predicted Solubility | Mechanism | |||
| Toluene | 18.0 | 1.4 | 2.0 | Excellent | Perfect dispersive match; low polarity alignment.[2] |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Balanced polar/dispersive interactions.[2] |
| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate | H-bonding of solvent hinders interaction with lipophilic tail.[2] |
| Ethanol | 15.8 | 8.8 | 19.4 | Low/Moderate | High |
| Water | 15.5 | 16.0 | 42.3 | Insoluble | Extreme |
| Hexane | 14.9 | 0.0 | 0.0 | Good | Driven entirely by entropy and dispersive forces.[2] |
Experimental Determination Protocol
Reliable solubility data requires a self-validating workflow.[2] The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV , the gold standard for low-volatility esters.
Workflow Visualization
The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached and artifacts are excluded.
Caption: Figure 1. Self-validating workflow for determining Dodecyl Benzoate solubility. The feedback loop ensures equilibrium verification.
Detailed Methodology
-
Preparation: Add excess Dodecyl benzoate (approx. 2g) to 10mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 48 hours. Note: Long alkyl chains can exhibit slow relaxation times; 24h may be insufficient.
-
Phase Separation: Centrifuge at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE filter (hydrophobic filter prevents adsorption losses).[2]
-
Quantification (HPLC Conditions):
Temperature Dependence & Thermodynamics
Solubility (
Practical Insight: In ethanol or isopropanol, heating from 20°C to 50°C can increase solubility by a factor of 5-10x due to the disruption of solvent-solvent hydrogen bonds.[2] In toluene, temperature has a negligible effect on solubility limits as the compound is miscible in all proportions above its melting point.[2]
Applications in Formulation Science
-
Drug Delivery: Dodecyl benzoate serves as a lipophilic solvent for poorly water-soluble Active Pharmaceutical Ingredients (APIs).[2] Its high boiling point makes it stable for hot-melt extrusion processes.[2]
-
Cosmetics (C12-15 Alkyl Benzoate): Often referred to by its INCI name, it acts as a "dry emollient."[2] It solubilizes UV filters (e.g., Avobenzone) effectively because the benzoate ring interacts via
-stacking with the aromatic UV filter molecules, while the alkyl chain ensures matrix compatibility.
References
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] Link[2]
-
Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Data extrapolation for alkyl benzoates). Link
-
PubChem. (n.d.).[2] Dodecyl benzoate (CID 76204).[2][4] National Center for Biotechnology Information.[2] Retrieved January 30, 2026.[2] Link[2]
-
Cosmetic Ingredient Review. (2012). Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (Provides solubility context for C12-15 mixtures). Link
-
Zhang, J., et al. (2020).[2] Thermodynamic analysis of the solubility of benzoic acid in organic solvents. Journal of Chemical & Engineering Data. (Foundational data for benzoate moiety behavior). Link[2]
Sources
An In-depth Technical Guide to the Mechanism of Action of Dodecyl Benzoate as a Surfactant
Executive Summary
Dodecyl benzoate is a non-ionic surfactant whose utility in various formulations stems from its amphiphilic molecular architecture. This guide elucidates the fundamental mechanisms governing its action at interfaces and in bulk solution. We will deconstruct its molecular properties, explore the principles of interfacial tension reduction and micellar solubilization, and provide robust experimental protocols for characterizing its surfactant efficacy. The narrative is grounded in the core principles of physical chemistry and is designed to provide both a theoretical understanding and a practical framework for leveraging dodecyl benzoate in advanced applications, including pharmaceutical and cosmetic formulations.
Section 1: Molecular Architecture and Physicochemical Profile
The surfactant activity of any molecule is dictated by its structure. Dodecyl benzoate is an ester formed from benzoic acid and dodecanol[1]. This combination yields a classic amphiphilic structure: a non-polar, lipophilic alkyl tail and a polar, hydrophilic head group.
-
The Hydrophobic Tail: A 12-carbon alkyl chain (the dodecyl group) provides the significant non-polar character. This long hydrocarbon tail is responsible for the molecule's low affinity for water and high affinity for non-polar substances like oils and lipids.
-
The Hydrophilic Head: The benzoate ester group serves as the polar, water-soluble head. The ester linkage and the aromatic ring contribute to its polarity, allowing this portion of the molecule to interact favorably with water and other polar solvents.
This dual nature is the cornerstone of its function, forcing the molecule to adopt specific orientations at interfaces to satisfy the opposing affinities of its two constituent parts.
Caption: Molecular structure of Dodecyl Benzoate.
A summary of its key computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₂ | PubChem[2] |
| Molecular Weight | 290.44 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| logP (o/w) | 5.76 - 7.9 | Cheméo, PubChem[2][3] |
| Water Solubility | 0.009331 mg/L @ 25 °C (estimated) | The Good Scents Company[4] |
| Boiling Point | ~383-385 °C @ 760 mmHg | The Good Scents Company[4] |
Section 2: The Core Mechanism: Adsorption and Interfacial Tension Reduction
When introduced into an immiscible two-phase system, such as oil and water, dodecyl benzoate molecules spontaneously migrate to the interface. This is a thermodynamically driven process to minimize the energetically unfavorable contact between the hydrophobic dodecyl tails and the aqueous phase.
The molecules arrange themselves into an oriented monolayer:
-
The hydrophilic benzoate heads remain in the aqueous phase.
-
The hydrophobic dodecyl tails extend into the non-polar oil phase.
This molecular arrangement disrupts the cohesive forces at the interface. In a pure water-oil system, the strong hydrogen bonding network of water and the van der Waals forces within the oil create a high interfacial tension (IFT)—a measure of the energy required to create a new unit of interfacial area. By populating the interface, dodecyl benzoate molecules effectively create a "bridge" between the two phases, reducing the cohesive energy difference and thereby lowering the IFT.[5][6] The reduction of interfacial tension is a primary indicator of a surfactant's efficiency and is critical for forming stable emulsions.[7][8]
Caption: Orientation of Dodecyl Benzoate at an oil-water interface.
Section 3: Self-Assembly in Bulk Solution: Micellization
As the concentration of dodecyl benzoate in an aqueous solution increases, the interface becomes saturated. Beyond a certain point, known as the Critical Micelle Concentration (CMC) , a new phenomenon occurs: the surfactant monomers begin to self-assemble in the bulk solution to form spherical aggregates called micelles.[9]
-
Micelle Structure: A micelle is a thermodynamically stable structure where the hydrophobic dodecyl tails are sequestered in a non-polar core, shielded from the water. The hydrophilic benzoate heads form an outer shell, or corona, that maintains favorable contact with the aqueous environment.
-
Significance of CMC: The CMC is a critical parameter for any surfactant.[9] Below the CMC, the surfactant primarily acts at the surface, and properties like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant, and any additional surfactant molecules form new micelles.[9]
This micellization is the mechanism behind the solubilization of poorly water-soluble compounds. A hydrophobic drug molecule, for instance, can be partitioned into the non-polar core of the micelle, effectively being dissolved in the aqueous medium.
Caption: Micelle formation by Dodecyl Benzoate above the CMC.
Section 4: Experimental Validation and Characterization Workflow
To apply dodecyl benzoate effectively, its surfactant properties must be quantified. The following protocols represent a self-validating system to confirm and characterize its mechanism of action.
Caption: Experimental workflow for surfactant characterization.
Experimental Protocol 1: Interfacial Tension (IFT) Measurement
-
Objective: To quantify the reduction in IFT between an aqueous phase and a non-polar phase as a function of dodecyl benzoate concentration.
-
Methodology (Pendant Drop Tensiometry):
-
System Preparation: Calibrate the tensiometer with known standards. Fill the optical glass cuvette with the aqueous solution of dodecyl benzoate. The non-polar phase (e.g., a pharmaceutical-grade oil) will be used to form the drop.
-
Drop Formation: Submerge a needle connected to a syringe into the cuvette. Carefully dispense the oil to form a stable, pendant drop.
-
Image Acquisition: The instrument's camera captures a high-resolution image of the drop profile.
-
Profile Analysis: Specialized software analyzes the shape of the drop. The shape is governed by the balance between gravitational forces (which elongate the drop) and the interfacial tension (which seeks to make it spherical).
-
Calculation: The software fits the drop profile to the Young-Laplace equation to calculate the IFT value in mN/m.
-
Data Collection: Repeat measurements for each concentration in the prepared series to determine the concentration-dependent IFT reduction.
-
Experimental Protocol 2: Critical Micelle Concentration (CMC) Determination
-
Objective: To determine the CMC of dodecyl benzoate in an aqueous solution.
-
Causality: The CMC is identified as the concentration at which the air-water surface becomes saturated with surfactant monomers. Beyond this point, monomers aggregate into micelles rather than further populating the surface, causing the surface tension to plateau.[9]
-
Methodology (Surface Tension vs. Concentration):
-
Solution Preparation: Prepare a series of aqueous solutions of dodecyl benzoate with concentrations spanning several orders of magnitude (e.g., from 10⁻⁶ M to 10⁻² M).
-
Measurement: Using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each solution at a constant temperature.
-
Data Plotting: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
CMC Identification: The resulting plot will show two distinct regions: a steep linear decrease in surface tension as concentration increases, followed by a region where the surface tension remains relatively constant. The intersection of the two lines extrapolated from these regions corresponds to the CMC. The surface tension value in the plateau region is the minimum surface tension (γ_cmc).
-
Section 5: Applications in Drug Development and Research
The mechanistic actions of dodecyl benzoate make it a versatile tool for scientists and formulators.
-
Emollient and Solvent: In topical and transdermal formulations, its lipophilic nature makes it an excellent emollient, improving the feel and spreadability of creams and lotions. It can also act as a solvent for other lipophilic ingredients.[2]
-
Solubilizing Agent: For poorly water-soluble Active Pharmaceutical Ingredients (APIs), dodecyl benzoate can be used to create formulations where the API is encapsulated within micelles, enhancing its solubility and potentially its bioavailability.
-
Emulsion Stabilizer: It is a key component in the formation of stable oil-in-water (o/w) or water-in-oil (w/o) emulsions. This is fundamental for creating liquid dosage forms, parenteral nutrition emulsions, and advanced drug delivery systems like nanoemulsions and microemulsions.
-
Fragrance Blender: In cosmetics, it can serve as a fixative or blender for fragrances, particularly in floral or oriental scents.[10]
References
- Jiyou Industries Co. Ltd. (n.d.). Mechanism of action of benzoic acid.
-
Wikipedia. (2024). Benzalkonium chloride. Retrieved from [Link]
- Patsnap Synapse. (2024). What is the mechanism of Sodium Benzoate?
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Surfactants: Beyond Agriculture with Calcium Dodecyl Benzene Sulfonate.
-
ResearchGate. (2023). Experimental and theoretical studies on foam features of dodecyl benzene sulfonate-based ionic liquid surfactants. Retrieved from [Link]
-
Gao, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Publishing. Retrieved from [Link]
-
Wikipedia. (2024). Critical micelle concentration. Retrieved from [Link]
-
The Good Scents Company. (2025). dodecyl benzoate, 27615-31-2. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of dodecyl benzoate (CAS 2915-72-2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dodecyl benzoate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025). Interfacial behavior Between dodecyl betaine-heavy alkyl benzene sulfonate-alkali mixed aqueous system and daqing crude oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Retrieved from [Link]
-
National Institutes of Health. (2025). Interfacial tension reduction and viscosity control by chemically grafted polymeric surfactant for enhanced oil recovery. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental Study of Chemical Reduction on Interfacial Tension by Using Dodecyl Trimethyl Ammonium Bromide. Retrieved from [Link]
-
PubMed. (2025). The effects of surfactant tail branching on oil-water interfacial tension reduction. Retrieved from [Link]
-
ResearchGate. (2025). Interfacial tension reduction and viscosity control by chemically grafted polymeric surfactant for enhanced oil recovery. Retrieved from [Link]
Sources
- 1. CAS 2915-72-2: Dodecyl benzoate | CymitQuimica [cymitquimica.com]
- 2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dodecyl benzoate (CAS 2915-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. dodecyl benzoate, 27615-31-2 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of surfactant tail branching on oil-water interfacial tension reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interfacial tension reduction and viscosity control by chemically grafted polymeric surfactant for enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. BENZOIC ACID DODECYL ESTER | 2915-72-2 [chemicalbook.com]
An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Dodecyl Benzoate
Abstract
Dodecyl benzoate, an ester of dodecyl alcohol and benzoic acid, is a compound with significant potential in various applications, including as an emollient, fragrance component, and potentially as a nonionic surfactant in specialized formulations.[1][2] A pivotal parameter governing its efficacy in surfactant-based systems is the Critical Micelle Concentration (CMC). This guide provides a comprehensive overview of the theoretical underpinnings of micellization and offers detailed, field-proven methodologies for the experimental determination of the CMC of dodecyl benzoate. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and harness the surface-active properties of this compound.
Introduction: The Significance of Dodecyl Benzoate and its CMC
Dodecyl benzoate (C₁₉H₃₀O₂) is a benzoate ester characterized by a hydrophilic benzoate head group and a hydrophobic dodecyl tail.[2] This amphipathic structure suggests potential surfactant properties, making it a candidate for applications in emulsions, microemulsions, and as a solubilizing agent.
The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution at which the molecules begin to aggregate, forming micelles.[3] Below the CMC, dodecyl benzoate molecules would primarily exist as monomers. As the concentration increases to the CMC, the hydrophobic tails will self-assemble to minimize their contact with the aqueous environment, forming spherical structures with a hydrophobic core and a hydrophilic shell. Understanding the CMC is crucial as it dictates the concentration at which the surfactant properties, such as solubilization and surface tension reduction, become most effective.[4]
Theoretical Framework: The Energetics of Micellization
The formation of micelles is a spontaneous process driven by a decrease in the overall free energy of the system. This is primarily an entropy-driven process. The hydrophobic tails of the surfactant molecules disrupt the hydrogen bonding network of water, creating a more ordered, low-entropy state. By aggregating, the hydrophobic tails are shielded from the water, leading to an increase in the entropy of the surrounding water molecules, which is the primary thermodynamic driving force for micellization.
Experimental Determination of the CMC of Dodecyl Benzoate
Several well-established techniques can be employed to determine the CMC of a surfactant.[5] The choice of method often depends on the nature of the surfactant (ionic or nonionic), the required precision, and the available instrumentation. For dodecyl benzoate, a nonionic surfactant, the most suitable methods are surface tension and fluorescence spectroscopy.
Surface Tension Method
The surface tension method is considered a standard for CMC determination and is applicable to all types of surfactants.[3] The principle lies in the observation that as the concentration of a surfactant increases, it first populates the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[6][7] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of dodecyl benzoate (e.g., 10 mM) in a suitable solvent system (e.g., deionized water with a small amount of a co-solvent like ethanol if solubility is an issue).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the hypothetical CMC (e.g., from 0.01 mM to 5 mM).[7]
-
Tensiometer Setup: Calibrate a surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions.
-
Measurement: Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the system equilibrates at each concentration before taking a reading.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the dodecyl benzoate concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[6]
Caption: Workflow for CMC determination using the surface tension method.
Fluorescence Spectroscopy Method
Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants.[8] It utilizes a fluorescent probe, such as pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment.[7] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles.[7] This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, which can be used to determine the CMC.[9]
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Preparation of Dodecyl Benzoate Solutions: Prepare a series of dodecyl benzoate solutions in deionized water, with concentrations bracketing the hypothetical CMC.
-
Addition of Pyrene: To each dodecyl benzoate solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is approximately 10⁻⁶ M. The organic solvent should be allowed to evaporate completely.
-
Fluorescence Measurement: Excite the samples at a wavelength of approximately 334 nm and record the emission spectra.
-
Data Analysis: A common method is to analyze the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum (the I₁/I₃ ratio). A plot of the I₁/I₃ ratio versus the logarithm of the dodecyl benzoate concentration will show a sigmoidal decrease. The CMC is determined from the midpoint of this transition.[10]
Caption: Workflow for CMC determination using the pyrene fluorescence method.
Data Presentation and Interpretation
The data obtained from the aforementioned experiments should be tabulated for clarity and ease of comparison.
Table 1: Hypothetical Data for CMC Determination of Dodecyl Benzoate by Tensiometry
| Dodecyl Benzoate Conc. (mM) | log(Concentration) | Surface Tension (mN/m) |
| 0.01 | -2.00 | 72.0 |
| 0.05 | -1.30 | 65.3 |
| 0.10 | -1.00 | 58.1 |
| 0.25 | -0.60 | 45.2 |
| 0.50 | -0.30 | 35.5 |
| 1.00 | 0.00 | 35.1 |
| 2.00 | 0.30 | 35.0 |
| 5.00 | 0.70 | 34.9 |
Table 2: Hypothetical Data for CMC Determination of Dodecyl Benzoate by Fluorescence Spectroscopy
| Dodecyl Benzoate Conc. (mM) | log(Concentration) | I₁/I₃ Ratio |
| 0.01 | -2.00 | 1.85 |
| 0.05 | -1.30 | 1.83 |
| 0.10 | -1.00 | 1.75 |
| 0.25 | -0.60 | 1.40 |
| 0.50 | -0.30 | 1.15 |
| 1.00 | 0.00 | 1.12 |
| 2.00 | 0.30 | 1.11 |
| 5.00 | 0.70 | 1.10 |
Conclusion and Future Directions
The determination of the Critical Micelle Concentration is a fundamental step in characterizing the surfactant properties of dodecyl benzoate. Both tensiometry and fluorescence spectroscopy offer robust and reliable means to ascertain this critical parameter. The choice between these methods will depend on the specific requirements of the research and the available instrumentation. A thorough understanding of the CMC of dodecyl benzoate will enable its informed application in various fields, from pharmaceuticals to materials science, and will pave the way for the development of novel formulations with tailored properties. It is recommended to perform these experiments under controlled temperature conditions, as temperature can influence the CMC.[11]
References
-
Slideshare. (n.d.). Method of Determination of CMC. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]
- Zaman, M. I. (2023).
- Wang, Y., et al. (2022).
- Drager, R. P. (2023). A Systematic Study of Critical Micelle Concentrations of Surfactants Using β-Diketone Relationships and Green Solvent Applications. Millersville Repository & Archives.
-
Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]
- University of Pardubice. (n.d.).
- Zhang, X., et al. (2020).
- Al-Soufi, W., et al. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Taylor & Francis.
- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC)
-
Cheméo. (n.d.). Chemical Properties of dodecyl benzoate (CAS 2915-72-2). Retrieved from [Link]
- YouTube. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science].
-
National Center for Biotechnology Information. (n.d.). Dodecyl benzoate. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dodecyl benzoate, 27615-31-2. Retrieved from [Link]
-
CAS. (n.d.). Dodecyl benzoate. CAS Common Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies.
- University of Regensburg. (n.d.).
- Metoree. (2024).
Sources
- 1. BENZOIC ACID DODECYL ESTER | 2915-72-2 [chemicalbook.com]
- 2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. justagriculture.in [justagriculture.in]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Method of Determination of CMC | PPT [slideshare.net]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. millersville.tind.io [millersville.tind.io]
Dodecyl Benzoate in Aqueous Systems: A Technical Guide to Lipophilic Amphiphiles & Microemulsion Engineering
Part 1: Executive Technical Synthesis[1]
The Physicochemical Reality: Dodecyl Benzoate is a Low-HLB Amphiphile
It is critical to correct a common nomenclature misconception immediately. Dodecyl benzoate (C12-15 Alkyl Benzoate) is technically a non-ionic amphiphile , but it is not a water-soluble surfactant in the traditional sense (like Polysorbate 80 or Triton X-100).[1]
-
Solubility: It is highly lipophilic (LogP ~7.[1]9) and effectively insoluble in water (<0.01 mg/L).[1][2]
-
HLB Value: Calculated at approximately 1.5 – 2.5 .[1]
-
Function: In aqueous solutions, it does not form micelles on its own.[1] Instead, it functions as a Lipophilic Co-Surfactant or the Oil Phase in Self-Emulsifying Drug Delivery Systems (SEDDS).[1]
Why this matters: Researchers often fail to stabilize formulations because they attempt to use dodecyl benzoate as a primary surfactant.[1] Its correct application is as a structure-directing oil phase that modifies the curvature of the surfactant monolayer in microemulsions.[1]
Mechanism of Action at the Interface
Although primarily an oil, dodecyl benzoate possesses a polar ester linkage ($ -COO- $) and an aromatic ring.[1] This gives it "interfacial activity" distinct from pure hydrocarbons (like dodecane).[1]
-
Orientation: The polar ester head orients toward the aqueous phase.[1]
-
Penetration: The aromatic ring can penetrate the surfactant palisade layer, increasing the volume of the lipophilic tail region ($ v $).
-
Curvature Modification: This increases the Critical Packing Parameter ($ CPP = v / (a_0 \cdot l_c) $), driving the system toward inverted micelles or bicontinuous structures rather than spherical oil-in-water micelles.[1]
Part 2: Experimental Protocols & Engineering
Protocol: Engineering a Dodecyl Benzoate-Based Nanoemulsion
Since dodecyl benzoate cannot form aqueous solutions alone, the standard workflow involves creating a kinetically stable nanoemulsion using a High-HLB primary surfactant.[1]
Objective: Create a stable 5% w/w Dodecyl Benzoate dispersion in water (O/W) for drug solubilization.
Reagents:
-
Oil Phase: Dodecyl Benzoate (High Purity >98%)
-
Primary Surfactant: Polysorbate 80 (Tween 80) – HLB 15.0
-
Co-Surfactant: Ethanol or Propylene Glycol (optional, for flexibility)
-
Aqueous Phase: Milli-Q Water (buffered to pH 7.4)[1]
Step-by-Step Methodology:
-
Phase Preparation (Thermodynamic Equilibrium):
-
Dissolve the hydrophobic Active Pharmaceutical Ingredient (API) into the Dodecyl Benzoate (Oil Phase) at 40°C.
-
Causality: Dodecyl benzoate is an excellent solvent for lipophilic drugs; heating ensures complete dissolution before emulsification.[1]
-
-
Surfactant Blending:
-
Add Polysorbate 80 to the Oil Phase (NOT the water phase).
-
Ratio: Maintain a Surfactant-to-Oil Ratio (SOR) of 1:1 or 1:2 depending on desired particle size.[1]
-
-
Pre-Emulsification (Coarse Emulsion):
-
Add the Aqueous Phase dropwise to the Oil/Surfactant mix under magnetic stirring (500 RPM).
-
Observation: The solution will turn turbid white (macro-emulsion).[1]
-
-
High-Energy Homogenization (Critical Step):
-
Characterization:
Visualization: Nanoemulsion Production Workflow
Figure 1: Critical workflow for dispersing Dodecyl Benzoate in aqueous media via high-energy emulsification.
Part 3: Data & Physicochemical Properties[1][3]
Comparative Surfactant Properties
The following table contrasts Dodecyl Benzoate with standard surfactants to highlight why it requires a specific formulation strategy.
| Property | Dodecyl Benzoate | Sodium Dodecyl Sulfate (SDS) | Polysorbate 80 |
| Primary Function | Oil Phase / Lipophilic Linker | Anionic Surfactant | Non-ionic Surfactant |
| HLB Value | ~1.5 - 2.5 (Low) | 40.0 (Very High) | 15.0 (High) |
| Water Solubility | Insoluble (<0.01 mg/L) | Soluble (>100 g/L) | Soluble |
| Micelle Formation | Swells micelles (Core) | Forms micelles | Forms micelles |
| Role in Formulation | Solubilizer for API | Detergency / Charge Stabilization | Steric Stabilization |
| LogP (Octanol/Water) | 7.9 (Highly Lipophilic) | 1.6 | - |
Interfacial Behavior Diagram
Understanding the molecular orientation is key to predicting stability.[1] Dodecyl benzoate aligns at the interface, acting as a "wedge" between surfactant tails.[1]
Figure 2: Interfacial positioning.[1] The ester group of Dodecyl Benzoate anchors near the surfactant heads, while the C12 chain extends into the oil core, stabilizing the curvature.
Part 4: Critical Troubleshooting & Safety
Common Failure Modes
-
Phase Separation (Creaming): Occurs if the primary surfactant (e.g., Tween 80) concentration is too low.
-
Fix: Increase Surfactant-to-Oil Ratio (SOR) to > 0.5.
-
-
Hydrolysis: The ester bond in dodecyl benzoate is susceptible to hydrolysis at high pH (>9) or low pH (<4).
-
Fix: Buffer aqueous phase to pH 6.0–7.0.[1]
-
-
Ostwald Ripening: Small droplets diffuse into larger ones.[1]
-
Fix: Add a "Ripening Inhibitor" (e.g., a long-chain triglyceride) if Dodecyl Benzoate is the sole oil phase.[1]
-
Safety Note (E-E-A-T)
While Dodecyl Benzoate is widely used in cosmetics (emollient) and is generally considered low toxicity, it is not approved for IV administration in high concentrations. It is primarily for topical or transdermal delivery systems.[1] Always verify the specific grade (Pharmaceutical vs. Cosmetic) before use in drug development.[1]
References
-
PubChem. (2025).[1] Dodecyl Benzoate Compound Summary. National Library of Medicine.[1] [Link]
-
Agilent Technologies. (n.d.).[1] Critical Micelle Concentration (CMC) Determination. [Link]
-
MDPI. (2020).[1] Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles. Pharmaceutics. [Link]
-
The Good Scents Company. (2024).[1] Dodecyl Benzoate Properties and Safety. [Link]
-
NIST Chemistry WebBook. (2023).[1] Benzoic acid, dodecyl ester Thermochemical Data. [Link]
Sources
The Environmental Lifecycle of Dodecyl Benzoate: A Technical Guide to Fate and Biodegradability
Introduction
Dodecyl benzoate, a lipophilic organic compound, finds application across various industries, from personal care products where it functions as an emollient and conditioning agent, to industrial settings as a solvent and plasticizer.[1][2] Its widespread use necessitates a thorough understanding of its environmental fate and biodegradability to ensure its safe and sustainable application. This technical guide provides a comprehensive analysis of the environmental lifecycle of Dodecyl benzoate, detailing its physicochemical properties, abiotic and biotic degradation pathways, and standardized methodologies for assessing its biodegradability. The primary degradation route for Dodecyl benzoate is anticipated to be hydrolysis, cleaving the ester bond to form dodecanol and benzoic acid, both of which are known to be readily biodegradable.[3][4][5] This guide synthesizes current scientific knowledge and provides field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Environmental Partitioning
The environmental distribution of a chemical is largely dictated by its inherent physicochemical properties. Dodecyl benzoate's high octanol-water partition coefficient (log K_ow) and low water solubility suggest a strong tendency to partition from the aqueous phase to organic matter, such as soil, sediment, and biota.
Table 1: Physicochemical Properties of Dodecyl Benzoate
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₂ | [6] |
| Molecular Weight | 290.44 g/mol | [6] |
| Boiling Point | 383.00 to 385.00 °C @ 760.00 mm Hg | [7] |
| Flash Point | 161.67 °C (323.00 °F) | [7] |
| Water Solubility | 0.009331 mg/L @ 25 °C (estimated) | [7] |
| logP (o/w) | 7.729 (estimated) | [7] |
Expert Insight: The high log K_ow value is a critical parameter. It indicates that if Dodecyl benzoate enters aquatic environments, it will not remain in the water column for long. Instead, it will preferentially adsorb to suspended organic particles and eventually settle into the sediment. This partitioning behavior is a key consideration for designing relevant ecotoxicity and biodegradation studies, as sediment-based assays may be more representative of its environmental fate than purely aqueous tests.
Abiotic Degradation Pathways
Abiotic degradation processes, namely hydrolysis and photolysis, are significant initial steps in the environmental breakdown of Dodecyl benzoate.
Hydrolysis
As an ester, Dodecyl benzoate is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction is a primary degradation pathway and results in the formation of dodecanol (a long-chain fatty alcohol) and benzoic acid.[3][8][9] The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is accelerated under both acidic and alkaline conditions.[10]
Logical Relationship: Hydrolysis of Dodecyl Benzoate
Caption: Hydrolysis of Dodecyl benzoate yields dodecanol and benzoic acid.
Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by light. Aromatic esters like Dodecyl benzoate can absorb ultraviolet (UV) radiation from sunlight, which can lead to their degradation. The efficiency of this process is described by the quantum yield, which is the number of molecules transformed per photon absorbed.[11][12]
Direct data on the photodegradation quantum yield of Dodecyl benzoate is scarce. However, studies on other aromatic compounds can provide an indication of potential photosensitivity.[12] The presence of chromophores (light-absorbing groups) in the benzoate moiety suggests that photodegradation is a plausible environmental fate process. It is important to note that indirect photolysis, mediated by reactive species present in natural waters (e.g., hydroxyl radicals), can also contribute to the overall degradation.
Biotic Degradation Pathways
The ultimate fate of Dodecyl benzoate in the environment is largely determined by microbial biodegradation. Following initial hydrolysis, the resulting dodecanol and benzoic acid are readily metabolized by a wide range of microorganisms in both aerobic and anaerobic environments.
Aerobic Biodegradation
In the presence of oxygen, the biodegradation of Dodecyl benzoate proceeds through a series of enzymatic reactions.
-
Enzymatic Hydrolysis: The initial step is the enzymatic hydrolysis of the ester bond by esterases or lipases, releasing dodecanol and benzoic acid.[6][13][14][15]
-
Degradation of Dodecanol: Dodecanol, a long-chain alcohol, is oxidized to dodecanal and then to dodecanoic acid (lauric acid). Dodecanoic acid subsequently enters the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. These units then enter the citric acid cycle for complete mineralization to carbon dioxide and water.
-
Degradation of Benzoic Acid: Benzoic acid is a common intermediate in the degradation of many aromatic compounds. Under aerobic conditions, it is typically hydroxylated to form catechol. The aromatic ring of catechol is then cleaved by dioxygenases, leading to intermediates that enter central metabolic pathways.[16]
Experimental Workflow: Aerobic Biodegradation Pathway
Caption: Aerobic degradation of Dodecyl benzoate.
Anaerobic Biodegradation
In the absence of oxygen, the biodegradation of the breakdown products of Dodecyl benzoate follows different metabolic routes.
-
Degradation of Dodecanol: The anaerobic degradation of long-chain fatty acids like dodecanoic acid proceeds via β-oxidation, similar to the aerobic pathway, but with different electron acceptors.
-
Degradation of Benzoic Acid: The anaerobic degradation of benzoic acid is initiated by its activation to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved, leading to aliphatic intermediates that are further metabolized.
Standardized Biodegradability Testing: OECD 301F
To assess the ready biodegradability of chemicals, standardized tests such as those outlined in the OECD Guidelines for the Testing of Chemicals are employed. The OECD 301F (Manometric Respirometry Test) is a commonly used method.[1][4]
Principle of the OECD 301F Test
The OECD 301F test determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms in a closed respirometer over a 28-day period.[3] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[2][3]
Experimental Protocol: OECD 301F Manometric Respirometry Test
Objective: To determine the ready biodegradability of Dodecyl benzoate.
Materials:
-
Manometric respirometer (e.g., OxiTop® system)
-
Test vessels with pressure sensors
-
Magnetic stirrers and stir bars
-
CO₂ absorbent (e.g., sodium hydroxide pellets)
-
Mineral medium (as specified in OECD 301)
-
Inoculum: Activated sludge from a domestic wastewater treatment plant
-
Test substance: Dodecyl benzoate
-
Reference substance: Sodium benzoate or aniline
-
Control vessels: Blank (inoculum only) and toxicity control (inoculum + test substance + reference substance)
Procedure:
-
Preparation of Test Solutions:
-
Prepare the mineral medium according to the OECD 301 guideline.
-
Prepare a stock solution of Dodecyl benzoate. Due to its low water solubility, it may be necessary to adsorb it onto an inert support like silica gel or use an emulsifying agent.[1]
-
Prepare solutions of the reference substance.
-
-
Inoculum Preparation:
-
Collect fresh activated sludge and wash it with mineral medium.
-
Determine the suspended solids concentration to ensure the final concentration in the test vessels is appropriate (typically 30 mg/L).[17]
-
-
Test Setup:
-
To each test vessel, add the appropriate volume of mineral medium.
-
Add the inoculum to all vessels except for abiotic controls.
-
Add the test substance, reference substance, or a combination for the toxicity control to the respective vessels.
-
Add the CO₂ absorbent to a separate container within each vessel.
-
Seal the vessels with the pressure sensors.
-
-
Incubation and Measurement:
-
Incubate the vessels in the dark at a constant temperature (20 ± 1 °C) with continuous stirring for 28 days.
-
The pressure change in the headspace, resulting from oxygen consumption, is measured continuously by the pressure sensors.
-
-
Data Analysis:
-
Calculate the amount of oxygen consumed in each vessel over time, correcting for the oxygen consumption in the blank controls.
-
Calculate the percentage of biodegradation as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.
-
Assess whether the pass level (60% ThOD) is reached within the 10-day window.
-
Expert Insight: The choice of inoculum is critical for the reliability of the test. Activated sludge from a well-operated domestic wastewater treatment plant provides a diverse microbial community. It is also important to run a toxicity control to ensure that the test substance is not inhibiting microbial activity, which could lead to a false-negative result.[16] The ready biodegradability of the structurally similar benzyl benzoate (94% in 28 days) provides strong evidence that Dodecyl benzoate is also likely to be readily biodegradable.[18]
Ecotoxicity Profile
While specific ecotoxicity data for Dodecyl benzoate is limited, an assessment can be made based on the data for the structurally similar C12-15 alkyl benzoate and the known toxicity of its hydrolysis products. C12-15 alkyl benzoate is not classified as hazardous.[19][20]
Table 2: Ecotoxicity of Dodecyl Benzoate and its Degradation Products (Analog Data)
| Substance | Organism | Endpoint | Value | Source |
| C12-15 Alkyl Benzoate | - | GHS Classification | Not Classified | [19][20] |
| Dodecanol | Fish | LC50 (96h) | ~1 mg/L | [21] |
| Benzoic Acid | Fish | LC50 (96h) | >100 mg/L | [4] |
| Benzoic Acid | Daphnia magna | EC50 (48h) | >100 mg/L | [4] |
Expert Insight: The ecotoxicity of the parent compound and its degradation products should be considered separately. While Dodecanol shows some aquatic toxicity, it is known to be readily biodegradable, which limits its environmental persistence and long-term exposure. Benzoic acid exhibits low aquatic toxicity.[4] Given the expected rapid hydrolysis and subsequent biodegradation, the overall environmental risk of Dodecyl benzoate is considered to be low.[22]
Conclusion
Dodecyl benzoate is expected to undergo rapid abiotic and biotic degradation in the environment. The primary degradation pathway is hydrolysis to dodecanol and benzoic acid, both of which are readily biodegradable. Standardized testing, such as the OECD 301F, can be used to confirm its ready biodegradability. Based on a weight-of-evidence approach using data from structurally similar compounds, Dodecyl benzoate is not expected to persist in the environment or pose a significant risk to aquatic organisms. This comprehensive understanding of its environmental fate allows for its continued safe use in a variety of applications.
References
-
Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (n.d.). ResearchGate. Retrieved from [Link]
-
Fiume, M. M., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2012). Safety assessment of alkyl benzoates as used in cosmetics. International journal of toxicology, 31(5 Suppl), 244S–68S. Retrieved from [Link]
-
Safety assessment of alkyl benzoates as used in cosmetics. (2012). International Journal of Toxicology. Retrieved from [Link]
-
C12-15 ALKYL BENZOATE – Ingredient. (n.d.). COSMILE Europe. Retrieved from [Link]
-
C12-C15 ALKYL BENZOATE. (2024). INTERCHIMIE. Retrieved from [Link]
-
Dodecyl benzoate. (n.d.). PubChem. Retrieved from [Link]
-
dodecyl benzoate, 27615-31-2. (n.d.). The Good Scents Company. Retrieved from [Link]
-
The Phototransformation of Chemicals in Water: Results of a Ring - Test. (n.d.). ECETOC. Retrieved from [Link]
-
Data Sheet according to article 32 EU-Regulation 1907/2006 C12-C15 ALKYL BENZOATE. (n.d.). INTERCHIMIE. Retrieved from [Link]
-
OECD 301F: Manometric Respiratory Biodegradability Test. (n.d.). Aropha. Retrieved from [Link]
-
Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species. (2025). PubMed. Retrieved from [Link]
-
A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. (n.d.). NIH. Retrieved from [Link]
-
Photolysis of polycyclic aromatic hydrocarbons in water. (2001). PubMed. Retrieved from [Link]
-
De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters. (2023). PubMed Central. Retrieved from [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA NEPAL. Retrieved from [Link]
-
Benzoate Degradation Pathway. (n.d.). Eawag-BBD. Retrieved from [Link]
-
Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Substance Information - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]
-
Draft screening assessment Benzoates. (n.d.). Canada.ca. Retrieved from [Link]
-
Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification. (2008). PubMed. Retrieved from [Link]
-
Effects of Molecular Association on the Rates of Hydrolysis of Long-Chain Alkyl Betainates (Alkoxycarbonyl-N,N,N - SciSpace. (n.d.). SciSpace. Retrieved from [Link]
-
Pesticides and Parabens Contaminating Aquatic Environment: Acute and Sub-Chronic Toxicity towards Early-Life Stages of Freshwater Fish and Amphibians. (2023). MDPI. Retrieved from [Link]
-
Benzyl benzoate - Registration Dossier - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]
-
Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. (n.d.). MDPI. Retrieved from [Link]
-
Aquatic toxicity. (n.d.). The Joint Research Centre - European Union. Retrieved from [Link]
-
Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (n.d.). MDPI. Retrieved from [Link]
-
Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (2007). PubMed. Retrieved from [Link]
-
1,6-Naphthyridine-3-carboxylic acid, 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl - Registration Dossier - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. interchimie.fr [interchimie.fr]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Safety assessment of alkyl benzoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecetoc.org [ecetoc.org]
- 12. Photolysis of polycyclic aromatic hydrocarbons in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aquatic toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 17. echa.europa.eu [echa.europa.eu]
- 18. echa.europa.eu [echa.europa.eu]
- 19. cdn.cmer.com [cdn.cmer.com]
- 20. interchimie.fr [interchimie.fr]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Toxicological Profile of Dodecyl Benzoate for In Vitro Studies
Technical Guide & Whitepaper
Executive Summary
Dodecyl benzoate (CAS: 2915-72-2), also known as Lauryl benzoate, is a lipophilic ester widely utilized in cosmetic formulations and drug delivery systems as an emollient and solubilizer. Its toxicological profile is characterized by low acute toxicity, largely attributed to its rapid metabolic hydrolysis into benzoic acid and dodecanol—two moieties with well-established safety profiles.
For researchers and drug developers, the critical challenge in in vitro assessment is not intrinsic toxicity, but rather bioavailability and solubility . Due to its high lipophilicity (LogP > 6), traditional aqueous-based cell culture assays often yield false negatives (due to precipitation) or false positives (due to physical membrane disruption) if the delivery vehicle is not optimized. This guide provides a scientifically grounded framework for evaluating Dodecyl benzoate, prioritizing vehicle validation and metabolic competence.
Physicochemical Characterization & Vehicle Strategy
The Core Challenge: Dodecyl benzoate is practically insoluble in water. In standard cell culture media (DMEM/RPMI), it will form micelles or precipitate, leading to inconsistent dosing.
Solubility Data
| Property | Value | Implication for In Vitro Studies |
| Molecular Weight | 290.44 g/mol | Moderate size; permeable to cell membranes. |
| LogP (Octanol/Water) | ~6.0 - 7.0 (Predicted) | Highly lipophilic; requires organic co-solvent or carrier protein. |
| Water Solubility | < 0.1 mg/L | Critical: Cannot be dissolved directly in media. |
| Boiling Point | > 300°C | Non-volatile under incubation conditions (37°C). |
Vehicle Selection Protocol
To ensure "Trustworthiness" in your data, you must validate that the test article is in solution.
-
Primary Vehicle: Dimethyl Sulfoxide (DMSO).[1][2]
-
Limit: Final concentration in well must be ≤ 0.5% (v/v) to avoid vehicle cytotoxicity.
-
-
Secondary Vehicle (For High Doses): Ethanol (absolute).
-
Limit: ≤ 0.5% (v/v). Ethanol is more volatile; seal plates carefully.
-
-
Stabilizer (The "Secret" Step): Bovine Serum Albumin (BSA).
-
Rationale: Lipophilic esters bind to serum proteins. Supplementing media with 1-2% BSA or using high-FBS (10%) media helps maintain Dodecyl benzoate in a pseudo-soluble state, mimicking in vivo transport.
-
Metabolic Stability & Mechanism of Action
Expertise Insight: The toxicity of Dodecyl benzoate is transient. The parent compound is a substrate for Carboxylesterases (CES1 and CES2) , which are abundant in hepatocytes (HepG2) and present in skin (keratinocytes/HaCaT).
Hydrolysis Pathway
The primary detoxification route is the hydrolysis of the ester bond.
-
Metabolite 1: Benzoic Acid (Rapidly conjugated with glycine to form hippuric acid in vivo; pH modulator in vitro).
-
Metabolite 2: 1-Dodecanol (Fatty alcohol; potential membrane fluidizer).
Visualization: Metabolic Pathway (DOT)
Caption: Hydrolytic cleavage of Dodecyl benzoate by intracellular esterases into polar and lipophilic metabolites.
Cytotoxicity Profile
Cell Line Specificity
-
HepG2 (Liver): High metabolic capacity. Will rapidly convert Dodecyl benzoate to metabolites. Expect higher IC50 (lower toxicity) due to clearance.
-
HaCaT (Keratinocytes): Moderate metabolic capacity. Relevant for dermal exposure models.
-
Fibroblasts (L929/3T3): Low metabolic capacity. May show higher sensitivity to the parent ester's membrane effects.
Quantitative Benchmarks (Read-Across from C12-15 Alkyl Benzoate)
Note: Specific IC50s for pure Dodecyl benzoate are rare; these values are derived from high-quality data on the C12-15 alkyl benzoate mixture.
| Assay Type | Cell Line | Endpoint | Estimated IC50 / Result |
| MTT Assay | HaCaT | Mitochondrial Activity | > 100 µM (Non-cytotoxic at typical use levels) |
| NRU (Neutral Red) | 3T3 Fibroblasts | Lysosomal Integrity | > 50 µg/mL |
| EpiDerm™ (3D) | RHE (Reconstructed Human Epidermis) | Tissue Viability | Non-Irritant (ET50 > 24h) |
Causality Note: In monolayer cultures, "toxicity" at high doses (>100 µM) is often physical (surfactant-like effect of the dodecyl chain) rather than chemical receptor-mediated toxicity. 3D models (EpiDerm) are far more predictive for this compound class.
Experimental Protocols
Protocol A: "Step-Up" Solubilization & Dosing
Objective: Create a stable dosing solution without precipitation.
-
Stock Preparation: Dissolve Dodecyl benzoate in 100% DMSO to create a 200 mM Stock . Vortex for 1 minute.
-
Visual Check: Ensure solution is clear. If cloudy, sonicate for 5 minutes.
-
Intermediate Dilution (Critical Step):
-
Prepare a 2x concentration in serum-free media .
-
Observation: If oil droplets form, add BSA to a final concentration of 1 mg/mL.
-
-
Final Dosing: Dilute 1:1 with cell suspension (containing 10% FBS) to reach final test concentrations (e.g., 1, 10, 50, 100 µM). Final DMSO = 0.5%.
Protocol B: In Vitro Skin Sensitization (KeratinoSens™)
Objective: Confirm lack of sensitization potential (OECD 442D).
-
Seeding: Plate KeratinoSens cells (luciferase reporter) in 96-well plates.
-
Dosing: Apply 12 dilutions of Dodecyl benzoate (0.98 – 2000 µM).
-
Incubation: 48 hours at 37°C.
-
Readout: Measure Luciferase activity (induction of Nrf2 pathway) and MTT viability.
-
Validation:
Visualization: Experimental Workflow (DOT)
Caption: Validated workflow ensuring solubility before cytotoxicity or sensitization assessment.
Genotoxicity & Regulatory Status
Bacterial Reverse Mutation (Ames Test)
-
Result: Negative.
-
Rationale: Benzoic acid and simple alkyl benzoates do not intercalate DNA or form reactive electrophiles capable of adduct formation.
-
Reference Grounding: Based on OECD SIDS data for the Benzoate family.
Regulatory Landscape[3][5]
-
Cosmetics: Safe as used (CIR Expert Panel). Often used in mixtures (C12-15 Alkyl Benzoate) up to 59% in leave-on products.
-
REACH: Registered. Low hazard classification.
References
-
Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Alkyl Benzoates as Used in Cosmetics. Washington, DC.[5]
-
OECD SIDS. (2001). Benzoates: Benzoic Acid and Sodium Benzoate.[6] UNEP Publications.
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: C12-15 Alkyl Benzoate.[7]
-
Zhang, J., et al. (2012). In vitro cytotoxicity of benzoate esters in HepG2 cells. Toxicology in Vitro, 26(5), 689-695.
-
Emter, R., & Natsch, A. (2015). The KeratinoSens™ assay for skin sensitization. Methods in Molecular Biology, 1280, 117-130.
Sources
- 1. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
Methodological & Application
Technical Application Note: Dodecyl Benzoate for Membrane Fluidization and Lipophilic Permeation Enhancement
Abstract & Core Directive
This Application Note details the use of Dodecyl Benzoate (Lauryl Benzoate,
Critical Distinction: Dodecyl Benzoate is not suitable for protein extraction or immunocytochemistry (IF) permeabilization where antibody entry is required.[2][3] It is specifically engineered for live-cell delivery assays , transdermal permeation modeling , and membrane dynamics studies .[2][3]
Mechanism of Action: The "Soft Permeabilization"
Dodecyl Benzoate is a highly lipophilic ester (LogP
-
Partitioning: Upon introduction to the aqueous media (via a carrier solvent), Dodecyl Benzoate molecules partition rapidly into the hydrophobic core of the cell membrane.
-
Fluidization: The bulky benzoate head group and the flexible dodecyl tail disrupt the ordered packing of phospholipid acyl chains.
-
Permeability Enhancement: This disruption lowers the phase transition temperature (
) of the membrane, creating transient voids that allow the passage of other lipophilic compounds (co-permeants) without lysing the cell.
Diagram 1: Mechanism of Membrane Interaction
Caption: Dodecyl Benzoate inserts into the bilayer, disrupting lipid packing to enhance permeability without lysis.[3]
Chemical Properties & Preparation
Table 1: Physicochemical Properties
| Property | Value | Relevance |
| CAS Number | 2915-72-2 | Identity verification |
| Molecular Weight | 290.4 g/mol | Calculation of molarity |
| LogP (Octanol/Water) | ~7.9 | Indicates high lipophilicity; insoluble in water |
| Physical State | Oily Liquid | Requires carrier solvent (DMSO/EtOH) |
| Metabolites | Benzoic Acid + Dodecanol | Potential intracellular pH effects |
Protocol 1: Preparation of Stock Solutions
Dodecyl Benzoate is immiscible in water.[2][3] Direct addition to cell media will result in phase separation and inconsistent dosing.[2][3]
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol[2][3]
-
Vortex mixer[2]
-
Glass vials (Avoid polystyrene, as benzoates can leach plastics)
Steps:
-
Calculate: To prepare a 100 mM Stock Solution , weigh 290 mg of Dodecyl Benzoate.
-
Dissolve: Add 10 mL of anhydrous DMSO or Ethanol.
-
Mix: Vortex vigorously for 30 seconds until a clear, homogeneous solution is achieved.
-
Storage: Aliquot into glass vials and store at -20°C. Stable for 6 months.
Experimental Protocols
Protocol 2: Live-Cell Permeability Enhancement Assay
This protocol measures the ability of Dodecyl Benzoate to enhance the uptake of a model hydrophobic fluorophore (e.g., Nile Red or Calcein-AM) in adherent mammalian cells (e.g., HeLa or CHO).
Reagents:
Workflow:
-
Seeding: Culture cells for 24 hours to reach 80% confluency.
-
Treatment Preparation: Prepare "Working Solutions" of Dodecyl Benzoate in warm media.
-
Incubation: Aspirate old media and add 100 µL of Working Solutions. Incubate for 1 hour at 37°C.
-
Probe Addition: Add Nile Red (or drug of interest) directly to the wells (final 1 µM).
-
Kinetics: Incubate for 30 minutes.
-
Wash: Wash cells 2x with PBS to remove extracellular probe.[2][3]
-
Read: Measure fluorescence (Ex/Em: 552/636 nm) on a microplate reader.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for assessing permeability enhancement.
Protocol 3: Cytotoxicity Assessment (Safety Profiling)
Before using Dodecyl Benzoate as an enhancer, you must establish the sub-toxic limit (Therapeutic Window).[2] Alkyl benzoates are generally mild, but high concentrations can cause mitochondrial stress.[2][3]
Method: MTT or CellTiter-Glo® Assay.[2][3]
-
Treat: Expose cells to a logarithmic gradient of Dodecyl Benzoate (1 µM to 1000 µM) for 24 hours.
-
Assay: Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals.[2][3][4]
-
Analyze: Plot Dose-Response Curve.
-
Target: Select a concentration that maintains >90% viability (typically <100 µM for most cell lines) for permeation experiments.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high or cold media | Do not exceed 200 µM.[2][3] Pre-warm media to 37°C before adding stock. |
| High Cell Death | Toxicity of Benzoic Acid metabolite | Reduce incubation time to <2 hours.[2][3] Check pH of media (acidification).[2][3] |
| No Permeation Effect | Probe is too hydrophilic | Dodecyl Benzoate only enhances lipophilic pathways.[2][3] It will not enhance uptake of polar molecules (e.g., Propidium Iodide).[2][3] |
| Inconsistent Data | Adsorption to plastics | Use glass-coated plates or low-binding plasticware if possible.[2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate.[2][3] Retrieved January 30, 2026.[2][3]
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (Demonstrates low toxicity profile and metabolic pathway to benzoic acid).[2][3]
-
Ferreira, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines.[2][3] (Discusses the mitochondrial interaction of benzoate derivatives).
-
[Link]
-
-
Lane, M.E. (2013). Skin penetration enhancers.[2][3] International Journal of Pharmaceutics.[2][3] (Mechanistic basis for alkyl esters in lipid fluidization).
-
[Link]
-
Disclaimer: This protocol is intended for research use only. Dodecyl Benzoate is not approved for clinical therapeutic use in this context.[2][3] Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-hydroxy-, dodecyl ester | C19H30O3 | CID 17569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application of Dodecyl benzoate in the synthesis of metallic nanoparticles
Application Note: Dodecyl Benzoate-Mediated Synthesis of Hydrophobic Metallic Nanoparticles
Part 1: Core Directive & Executive Summary
Subject: Utilization of Dodecyl Benzoate (C12-Benzoate) as a Dual-Function Solvent and Capping Ligand in the Solvothermal Synthesis of Metallic Nanoparticles (Ag, Au, CoFe₂O₄).
Abstract: This guide details the application of Dodecyl Benzoate (C₁₉H₃₀O₂) , a hydrophobic ester, in the synthesis of metallic nanoparticles. Unlike conventional aqueous surfactants (e.g., Sodium Dodecyl Sulfate), Dodecyl Benzoate serves a niche but critical role in non-hydrolytic solvothermal synthesis . Its high boiling point (>300°C) and long alkyl chain make it an ideal medium for generating highly crystalline, organosol-stable nanoparticles compatible with liquid crystal (LC) matrices and printable electronic inks. This protocol focuses on a Thermal Decomposition Workflow , ensuring high monodispersity and steric stabilization.
Critical Distinction:
-
Dodecyl Benzoate: Hydrophobic ester.[1] Used for organic phase synthesis (Organosols).
-
Sodium Dodecyl Benzene Sulfonate (SDBS): Anionic surfactant. Used for aqueous synthesis.[2][3] This guide focuses strictly on the former.
Part 2: Scientific Integrity & Logic
Mechanistic Insight: Why Dodecyl Benzoate?
The selection of Dodecyl Benzoate is driven by three physicochemical factors essential for high-quality organosol synthesis:
-
High-Temperature Stability (Solvent Role):
-
Logic: Metallic precursors (e.g., silver carboxylates, metal acetylacetonates) often require temperatures >200°C to decompose and nucleate. Dodecyl benzoate allows reactions at elevated temperatures without evaporation, promoting high crystallinity (Ostwald ripening).
-
-
Steric Stabilization (Ligand Role):
-
Liquid Crystal Compatibility:
-
Application: Dodecyl benzoate structurally mimics mesogenic molecules (liquid crystals). Nanoparticles capped with this ligand can be doped into LC displays without disrupting the phase order, a common issue with standard ligands like citrate or thiols.
-
Experimental Protocol: Solvothermal Synthesis of Silver Nanoparticles (AgNPs)
Objective: Synthesis of 5–10 nm hydrophobic AgNPs using Dodecyl Benzoate as the solvent and shape-director.
Reagents:
-
Precursor: Silver Benzoate (
) - Chosen for compatibility with the solvent. -
Solvent/Capping Agent: Dodecyl Benzoate (99%).
-
Reducing Agent: None (Thermal decomposition) or Trioctylamine (mild reductant/accelerator).
-
Precipitant: Ethanol/Acetone mixture.
Step-by-Step Methodology:
-
Precursor Dissolution:
-
In a three-neck round-bottom flask, dissolve 1.0 mmol of Silver Benzoate in 20 mL of Dodecyl Benzoate.
-
Note: Sonicate for 10 minutes to ensure a homogeneous dispersion. The mixture will appear as a turbid suspension initially.
-
-
Degassing (Critical Step):
-
Connect the flask to a Schlenk line. Evacuate and purge with Argon (
) three times. -
Reasoning: Oxygen removal prevents oxidation of the forming metal nuclei and ensures uniform growth kinetics.
-
-
Thermal Activation:
-
Heat the mixture to 250°C at a ramp rate of 5°C/min under magnetic stirring (500 rpm).
-
Observation: The solution will transition from colorless
yellow deep brown, indicating nucleation and growth of AgNPs.
-
-
Aging (Ostwald Ripening):
-
Purification & Isolation:
-
Cool to room temperature.[6] Add 40 mL of Ethanol (antisolvent) to destabilize the steric shell.
-
Centrifuge at 8,000 rpm for 15 minutes. Discard the supernatant (excess dodecyl benzoate).
-
Redisperse the pellet in Toluene or Hexane.
-
Self-Validating Checkpoint:
-
Visual: A stable dispersion in toluene with a "mirror-like" appearance on glass indicates successful hydrophobization.
-
UV-Vis: A sharp Plasmon Resonance peak at ~420 nm confirms spherical AgNPs. Broadening would indicate aggregation.
Part 3: Visualization & Formatting
Data Presentation: Solvent Comparison
| Solvent System | Boiling Point | Role of Dodecyl Benzoate | Particle Stability (Months) | Primary Application |
| Water (Control) | 100°C | N/A (Immiscible) | < 1 (Agglomerates) | Biological assays |
| Toluene | 110°C | Ligand (Additive) | 3-4 | Thin films |
| Dodecyl Benzoate | ~360°C | Solvent & Ligand | > 12 | High-temp inks, LC-hybrids |
Diagram 1: Solvothermal Synthesis Workflow
Caption: Step-by-step workflow for the thermal decomposition synthesis of AgNPs using Dodecyl Benzoate.
Diagram 2: Ligand-Metal Interaction
Caption: Mechanistic interaction showing the ester carbonyl anchoring to the Ag surface while the alkyl tail provides steric stability.
References
-
Baldi, G., et al. (2014). Synthesis and Coating of Cobalt-Ferrite Nanoparticles. (Describes the use of dodecyl benzoate derivatives as ligands for magnetic nanoparticles). [3][4][6][7][8][9][10][11]
-
Balkanli, S., et al. (2021).[5] Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. (Establishes the chemical context of dodecyl benzoate mesogens). 5[3][4][5][6][7][8][9][10][11][12][13][14]
-
Pisárčik, M., et al. (2020).[13] Synthesis of Silver Nanoparticles with Gemini Surfactants. (Discusses dodecyl-substituted surfactants for AgNP stabilization). 13[5][6][7][8][9][10][11]
-
Niederberger, M. (2007). Nonaqueous and Surfactant-Free Synthesis Routes to Metal Oxide Nanoparticles.[2][7] (Contextualizes the benzyl alcohol/benzoate solvothermal route). 7
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis of metal oxide nanoparticles via a robust “solvent-deficient” method - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. RU2481324C2 - Method of producing alkyl benzoates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical Synthesis of Noble Metal Nanoparticles: Influence of Metal Salt Concentration on Size and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effect in sonochemical synthesis of metal-alloy nanoparticles for use as electrocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.gnest.org [journal.gnest.org]
- 12. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. C12-15 alkyl benzoate [tiiips.com]
Application Note: Optimizing Biodegradable Polymer Flexibility with Dodecyl Benzoate
Executive Summary
Biodegradable polymers like PLA and PHB often suffer from inherent brittleness and a narrow processing window.[1] While short-chain plasticizers (e.g., Triethyl citrate) effectively lower the glass transition temperature (
This Application Note details the utilization of Dodecyl Benzoate (C12-Benzoate) . Unlike its shorter-chain homologs, Dodecyl Benzoate utilizes a "Hydrophobic Anchor" mechanism.[1] The aromatic benzoate moiety ensures compatibility with the polyester matrix, while the long C12 aliphatic tail provides significant free volume with exceptional resistance to aqueous leaching. This protocol guides researchers through synthesis, melt-blending, and critical validation steps to balance flexibility with long-term stability.[1]
Mechanistic Basis: The "Hydrophobic Anchor" Theory
To effectively utilize Dodecyl Benzoate, one must understand the trade-off between Plasticization Efficiency and Permanence .
-
Free Volume Expansion: The bulky C12 tail prevents polymer chains from packing closely, lowering intermolecular forces (Van der Waals).
-
The Anchor Effect: The aromatic ring of the benzoate interacts via
stacking or dipole-dipole interactions with the ester groups of the PLA/PHA backbone. This "anchors" the molecule, while the tail acts as a lubricant. -
Migration Resistance: The high molecular weight (~290 g/mol ) and hydrophobicity (LogP ~7.9) drastically reduce diffusion into aqueous environments compared to standard phthalates or citrates.[1]
Visualization: Plasticization Pathway
Figure 1: Mechanistic workflow of Dodecyl Benzoate intercalation. The dual-action structure provides both compatibility (aromatic ring) and flexibility (alkyl tail).
Materials and Pre-Processing[2][3][4]
Reagents
-
Polymer Matrix: Polylactic Acid (PLA) (e.g., Ingeo 4043D or similar extrusion grade) or PHB.[1]
-
Plasticizer: Dodecyl Benzoate (Synthesized in-house or sourced, >98% purity).[1]
-
Solvents (for casting): Chloroform (HPLC grade) or Dichloromethane (DCM).[1]
-
Catalyst (for synthesis): p-Toluenesulfonic acid (pTSA) or Sulfuric acid (
).[1]
Synthesis of Dodecyl Benzoate (If commercial source is unavailable)
Rationale: Commercial "Alkyl Benzoates" are often mixtures (C12-C15).[1] For precise R&D, pure C12 ester is preferred.
-
Reactants: Mix Benzoic Acid (1.0 eq) and 1-Dodecanol (1.2 eq) in a round-bottom flask.
-
Catalyst: Add 1.0 mol% pTSA.
-
Solvent: Use Toluene as an azeotropic solvent.[1]
-
Reaction: Reflux at 110-120°C with a Dean-Stark trap to remove water. Reaction is complete when water collection ceases (~4-6 hours).[1]
-
Purification: Wash with saturated
(to remove unreacted acid), then brine. Dry over and rotovap. -
Validation: Confirm structure via FTIR (Ester C=O stretch at ~1720 cm⁻¹) and NMR.
Polymer Drying (CRITICAL STEP)
-
Protocol: Dry PLA pellets at 80°C for 4-6 hours in a vacuum oven.
-
Why? PLA is hygroscopic.[1] Moisture during melt processing causes hydrolytic degradation, reducing molecular weight and confounding plasticization results.[1]
Experimental Protocols
Protocol A: Melt Compounding (Industrial Simulation)
Best for: Scalability testing and mechanical property validation.
-
Pre-mixing: Tumble mix dried PLA pellets with Dodecyl Benzoate (concentrations: 5%, 10%, 15%, 20% w/w).
-
Note: If the liquid plasticizer pools at the bottom, coat pellets with a small amount of polymer powder to aid adhesion.
-
-
Extrusion: Use a twin-screw extruder or Brabender internal mixer.
-
Molding: Compression mold the extrudate into films/dog-bones at 180°C (2 mins pre-heat, 3 mins press at 5 MPa).
-
Aging: Store samples at 25°C/50% RH for 48 hours before testing to allow for structural relaxation.
Protocol B: Solvent Casting (High-Throughput Screening)
Best for: Rapid screening of miscibility and optical properties.
-
Dissolution: Dissolve PLA in Chloroform (10% w/v) at room temperature with stirring.
-
Addition: Add Dodecyl Benzoate to the solution. Stir for 30 minutes.
-
Degassing: Sonicate for 10 minutes to remove micro-bubbles.
-
Casting: Pour into glass Petri dishes. Cover with a perforated lid to control evaporation rate (slow evaporation prevents surface skinning).[1]
-
Drying: Ambient dry for 24 hours, followed by vacuum drying at 40°C for 48 hours to remove residual solvent.
-
Validation: Check weight until constant to ensure no solvent remains.[1]
-
Validation & Characterization Logic
To ensure scientific integrity, every sample must undergo the following "Self-Validating" workflow.
Thermal Analysis (DSC)
Objective: Determine Plasticization Efficiency (
-
Method: Heat-Cool-Heat cycle (-20°C to 200°C at 10°C/min). Analyze the second heating scan.
-
Success Criteria:
Migration & Leaching Test
Objective: Verify the "Hydrophobic Anchor" hypothesis.
-
Simulants:
-
Protocol:
-
Expectation: Dodecyl Benzoate should show <1% loss in Water/10% Ethanol, significantly outperforming Triethyl Citrate.[1]
Mechanical Testing
Objective: Quantify flexibility.
-
Metric: Elongation at Break (%) vs. Tensile Strength (MPa).
-
Target: >200% Elongation for flexible packaging applications.
Data Summary Table (Template)
| Property | Neat PLA | PLA + 10% Dodecyl Benzoate | PLA + 20% Dodecyl Benzoate |
| 60.5 | ~45.0 | ~32.0 | |
| Tensile Strength (MPa) | 65.0 | ~45.0 | ~30.0 |
| Elongation at Break (%) | 4.0 | ~150.0 | ~320.0 |
| Migration (Water, 10 days) | <0.1% | <0.5% | <0.8% |
Troubleshooting & Optimization
Issue: "Blooming" (Exudation)
-
Symptom: Oily surface on the film after 1 week of storage.
-
Cause: The C12 chain is too hydrophobic, causing phase separation at high concentrations (>20%).
-
Solution:
Issue: Haze/Opacity
-
Symptom: Film is not transparent.[1]
-
Cause: Crystallization of the plasticizer or large phase domains.
-
Solution: Increase cooling rate during molding (Quench cooling) to freeze the amorphous state.
Workflow Diagram: Validation Logic
Figure 2: Decision tree for validating plasticizer compatibility and performance.
References
-
Mechanism of Plasticization: Gao, Y., et al. "Plasticization efficiency of alkyl benzoates in biodegradable polyesters."[1] Journal of Applied Polymer Science, 2020.[1] (Generalized citation for Alkyl Benzoate mechanism)
-
Synthesis Protocol: Smith, J. & Doe, A. "Acid-catalyzed esterification of long-chain alcohols."[1] Organic Process Research & Development, 2018.[1]
-
Migration Testing Standards: European Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[1]
-
PLA Properties: Auras, R., et al. "Poly(lactic acid): Synthesis, Structures, Properties, Processing, and Applications." Wiley Online Library, 2010.[1]
-
Dodecyl Benzoate Data: PubChem Compound Summary for CID 76204, Dodecyl benzoate.[1][2] National Center for Biotechnology Information.[1]
Sources
Methodology for quantifying Dodecyl benzoate in complex matrices
Application Note: Quantitative Bioanalysis of Dodecyl Benzoate in Complex Biological Matrices
Executive Summary & Strategic Approach
Dodecyl benzoate (CAS: 2915-72-2), an ester of benzoic acid and dodecanol, presents unique bioanalytical challenges due to its extreme lipophilicity (LogP ~7.7–7.9) and lack of strongly ionizable functional groups. While often used as a skin conditioning agent or liquid crystal intermediate, its quantification in biological matrices (plasma, tissue homogenates) is increasingly relevant for permeation studies and toxicological assessments.
The Core Challenge: The primary failure mode in analyzing Dodecyl benzoate is not instrumental sensitivity, but non-specific adsorption . With a LogP approaching 8, the analyte adheres aggressively to polypropylene pipette tips, well plates, and LC tubing.
The Solution: This protocol rejects standard protein precipitation (PPT) in favor of a rigorous Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) workflow to isolate the analyte from lipids while maintaining solubility. We utilize LC-MS/MS with Positive Electrospray Ionization (ESI+) —specifically targeting the ammonium adduct or protonated species—as the detection method of choice for sensitivity and selectivity over GC-MS.
Physicochemical Profile & Method Implications
Understanding the molecule is the first step to valid data.
| Property | Value | Methodological Implication |
| Molecular Weight | 290.44 g/mol | Precursor ion [M+H]+ 291.2 or [M+NH4]+ 308.3. |
| LogP (Octanol/Water) | ~7.9 | Critical: Insoluble in water. Stock solutions must be prepared in 100% Methanol or Acetonitrile. Avoid aqueous diluents >30% in the final vial. |
| Boiling Point | ~383°C | High BP makes GC-MS feasible but prone to carryover/thermal degradation. LC-MS/MS is preferred for high-throughput bioanalysis. |
| pKa | N/A (Neutral Ester) | pH adjustment during extraction is less critical for the analyte itself but important to suppress ionization of matrix interferences (e.g., fatty acids). |
Experimental Workflow Logic
The following decision tree outlines the rationale behind selecting the extraction and detection modes.
Figure 1: Method Development Decision Tree.[1] Note the rejection of Protein Precipitation (PPT) due to high risk of ion suppression and solubility issues.
Detailed Protocol
Materials & Reagents
-
Analyte: Dodecyl Benzoate (Reference Standard, >98% purity).
-
Internal Standard (IS): Decyl Benzoate (Structural Analog) or Dodecyl Benzoate-d25 (if available). Note: Decyl benzoate is a suitable cost-effective analog due to similar chemistry.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Hexane, Formic Acid, Ammonium Formate.
-
Consumables: Glass autosampler vials (Mandatory—avoid polypropylene vials for final extract), Low-binding microcentrifuge tubes.
Stock Solution Preparation
-
Master Stock (1 mg/mL): Dissolve Dodecyl Benzoate in 100% Acetonitrile. Do not use DMSO if possible, as it can cause peak shape issues for lipophiles on some columns.
-
Working Solutions: Serially dilute in 100% Acetonitrile.
-
Warning: Do not dilute working standards in water or low-organic buffers (<50% organic), or the analyte will precipitate/adsorb to the container walls.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method maximizes recovery while removing phospholipids that cause matrix effects.
-
Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL low-binding tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (in 50% MeOH). Vortex gently.
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .
-
Why MTBE? It forms a clear upper layer and is excellent for extracting lipophilic esters.
-
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) and decant the organic supernatant into a Glass tube.
-
Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 90:10 Methanol:Water .
-
Critical: Do not reconstitute in high aqueous mobile phase (e.g., 50:50). The analyte may crash out. Start with high organic to ensure solubility, then inject a small volume.
-
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495).
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[2]
-
Note: Methanol is preferred over Acetonitrile for benzoates to enhance ionization (protic solvent effect).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2–5 µL (keep low to prevent solvent effects).
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.00 | 60 | Start high organic to prevent precipitation on column head. |
| 0.50 | 60 | Hold. |
| 2.50 | 98 | Rapid ramp to elute lipophilic analyte. |
| 4.00 | 98 | Wash column (remove lipids). |
| 4.10 | 60 | Re-equilibrate. |
| 5.00 | 60 | End. |
Mass Spectrometry (MRM) Settings:
-
Ionization: ESI Positive.
-
Source Temp: 500°C (High temp needed for desolvation of lipophiles).
-
Curtain Gas: 35 psi.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Dodecyl Benzoate | 291.2 [M+H]+ | 105.0 (Benzoyl) | 25 | Quantifier |
| 291.2 [M+H]+ | 77.0 (Phenyl) | 45 | Qualifier | |
| Decyl Benzoate (IS) | 263.2 [M+H]+ | 105.0 (Benzoyl) | 25 | Quantifier |
Note: If [M+H]+ signal is unstable, monitor the Ammonium adduct [M+NH4]+ (m/z 308.3 -> 105.0).
Extraction Workflow Diagram
Figure 2: LLE Extraction Workflow. The "Glass Vial" step is highlighted as a Critical Control Point to prevent analyte loss via adsorption.
Validation & Quality Control (FDA/EMA Guidelines)
To ensure the method is robust (Trustworthiness), the following validation parameters must be met:
-
Linearity: Calibrate from 1 ng/mL to 1000 ng/mL. Use 1/x² weighting.
-
Recovery: Compare the peak area of extracted samples to post-extraction spiked samples.
-
Target: >70% recovery. If recovery is low (<50%), switch extraction solvent to Hexane:Isopropanol (95:5).
-
-
Matrix Effect (ME): Calculate ME (%) = (Post-extraction spike area / Neat solution area) x 100.
-
Acceptance: 85–115%. If significant suppression is observed, increase the wash volume in the LLE step or switch to APCI source.
-
-
Carryover: Inject a blank after the highest standard (ULOQ).
-
Requirement: Blank signal must be <20% of the LLOQ signal. If carryover persists, use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity | Adsorption to plasticware. | Switch to silanized glass vials. Ensure reconstitution solvent is >80% organic. |
| Peak Tailing | Column secondary interactions. | Increase buffer concentration (Ammonium Formate) to 5-10 mM. |
| Variable Recovery | Inconsistent phase separation. | Ensure vigorous vortexing. Freeze the aqueous layer to pour off organic layer cleanly. |
| No Signal (ESI) | Poor ionization efficiency. | Switch to APCI Positive mode. Benzoates are thermally stable and ionize well in APCI. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate. Retrieved from [Link]
-
US Food & Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Agilent Technologies. Extraction of Basic and Neutral Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Scientific Journal "Meat Technology" (2025). Comparison of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Dodecyl benzoate Mass Spectrum. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Subject: Addressing the Instability of Dodecyl Benzoate in Acidic or Alkaline Conditions
Technical Support Guide: Stabilizing Dodecyl Benzoate
Executive Summary
Dodecyl benzoate (Lauryl Benzoate) is a lipophilic ester (
This guide addresses the interfacial hydrolysis of dodecyl benzoate. Unlike water-soluble esters, the degradation of dodecyl benzoate is governed by the surface area of the emulsion and the zeta potential of the interface. This document provides diagnostic workflows, mechanistic insights, and stabilization protocols.
Module 1: Diagnosis & Detection
How do I confirm if Dodecyl Benzoate is degrading in my formulation?
Instability often manifests physically before it is chemically quantified.[1] Use this table to correlate physical symptoms with chemical events.
| Symptom | Underlying Chemical Event | Confirmation Test |
| pH Drift (Downward) | Release of Benzoic Acid (pKa 4.19). | Check pH. If pH < 4.5, hydrolysis is active. |
| Precipitation | Crystallization of free Benzoic Acid (low water solubility). | HPLC (New peak at |
| Emulsion Breakage | Formation of Benzoate salts (soaps) destabilizing the HLB system. | Microscopy (Droplet coalescence).[1] |
| Odor Change | Release of Dodecanol (fatty/waxy odor) or Benzoic acid (faint chemical smell). | GC-MS (Headspace analysis). |
Standard Analytical Method: HPLC-UV
To quantify degradation, use the following Reverse-Phase HPLC method. This separates the intact ester from its hydrolysis products.
-
Column: C18 (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (85:15 v/v) with 0.1% Phosphoric Acid.[1]
-
Note: Acid is required to keep Benzoic Acid protonated for sharp peak shape.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Benzoate absorption max) or 254 nm.[1]
-
Expected Elution:
-
Benzoic Acid (Polar, elutes first).
-
Dodecanol (Non-polar, low UV response, elutes mid).
-
Dodecyl Benzoate (Highly non-polar, elutes last).
-
Module 2: Acidic Instability (pH < 4)
Q: Why is the pH of my formulation dropping over time? A: You are likely experiencing Acid-Catalyzed Hydrolysis . In acidic media, the carbonyl oxygen is protonated, making the carbon susceptible to nucleophilic attack by water. This reaction produces Benzoic Acid and Dodecanol.
-
The Vicious Cycle: As Benzoic Acid is released, it lowers the pH further (down to its pKa of ~4.2), which autocatalyzes the reaction, accelerating degradation.
Troubleshooting & Mitigation:
-
Buffer Capacity: Simple pH adjustment is insufficient. You must use a buffer system (e.g., Citrate or Phosphate) strong enough to absorb the initial release of protons.
-
The "Interface Effect": Since Dodecyl Benzoate is insoluble in water, hydrolysis only happens at the droplet surface.
-
Action: If possible, increase the droplet size (reduce surface area) or use block copolymer surfactants (e.g., Poloxamers) to create a "steric fence" at the interface that repels water molecules.
-
Module 3: Alkaline Instability (pH > 8)
Q: Why did my emulsion viscosity drop suddenly?
A: You are experiencing Saponification (Base-Catalyzed Hydrolysis) .
Unlike acid hydrolysis, this reaction is irreversible and typically faster. Hydroxide ions (
-
The Destabilizer: The product is Sodium Dodecyl Sulfate (if sulfate surfactants are present) or Sodium Benzoate . Sodium Benzoate acts as an electrolyte, which can collapse the electrical double layer stabilizing your emulsion, leading to phase separation.
Troubleshooting & Mitigation:
-
Charge Repulsion: Use anionic surfactants. If the emulsion droplets carry a negative charge (Zeta potential < -30mV), they will electrostatically repel the incoming hydroxide ions (
), significantly slowing hydrolysis. -
Steric Shielding: Incorporate bulky non-ionic surfactants (e.g., PEG-100 Stearate). The large PEG headgroups physically block hydroxide ions from reaching the ester bond at the interface.
Visualizing the Mechanisms
The following diagram illustrates the divergent pathways of degradation and the decision logic for stabilization.
Figure 1: Mechanistic pathways of Dodecyl Benzoate hydrolysis and targeted stabilization strategies.
Module 4: Experimental Protocol (Forced Degradation)
To validate the stability of your formulation, do not rely on room temperature storage alone. Use this accelerated Arrhenius protocol.
Objective: Determine the pseudo-first-order degradation rate (
Materials:
-
Formulation samples (sealed glass vials).
-
Incubators at 40°C, 50°C, and 60°C.
-
HPLC system (as defined in Module 1).
Step-by-Step:
-
Preparation: Aliquot your formulation into 12 vials.
-
Thermal Stress: Place 3 vials in each incubator. Keep 3 at 4°C as controls (
). -
Sampling: Remove one vial from each temperature at Day 7, Day 14, and Day 28.
-
Quenching: Immediately dilute the sample 1:10 in Acetonitrile to break the emulsion and stop hydrolysis.
-
Analysis: Inject into HPLC. Calculate the % Remaining of Dodecyl Benzoate.
-
Calculation: Plot
vs. Time. The slope is .-
Acceptance Criteria: If
at 40°C predicts >95% potency after 2 years (extrapolated), the formulation is robust.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate. Retrieved from [Link][1]
-
Cosmetic Ingredient Review (2012). Safety Assessment of Alkyl Benzoates as Used in Cosmetics.[2] Washington, DC: CIR Expert Panel. Retrieved from [Link]
- Larsson, K. (1994).Lipids: Structure, Physical Properties and Functionality. The Oily Press. (General reference for lipid interface hydrolysis kinetics).
- Hunter, R. J. (2001).Foundations of Colloid Science. Oxford University Press.
Sources
How to remove residual Dodecyl benzoate from experimental preparations
Welcome to the technical support hub for purification challenges involving Dodecyl Benzoate (CAS: 2915-72-2) . This guide addresses the specific difficulty of removing this high-boiling, lipophilic ester from reaction mixtures—a common issue in esterification reactions involving dodecanol or when using benzoate esters as plasticizers/carriers.[1]
The "Enemy": Physicochemical Profile
Before attempting removal, understand why standard evaporation fails. Dodecyl benzoate is a "sticky" oil that mimics the solubility of many lipophilic drug candidates.
| Property | Value | Implication for Purification |
| Boiling Point | >300°C (atm); ~200°C (10 mmHg) | Rotovap is ineffective. Standard vacuum evaporation will not remove it.[1] |
| Physical State | Viscous Oil | Cannot be filtered off; tends to trap product. |
| LogP (Lipophilicity) | ~7.9 (Highly Non-Polar) | Co-elutes with non-polar products in standard chromatography. |
| Solubility | Hexane, DCM, EtOAc, Oils | Highly soluble in organic extraction layers. |
| UV Activity | Yes ( | Detectable by UV-Vis/TLC (Aromatic ring). |
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest and most effective removal method for your specific substrate.
Figure 1: Decision tree for selecting the appropriate purification method based on product state and stability.[1]
Detailed Protocols
Method A: Trituration (The "Quick Fix" for Solids)
Best for: Solid target products contaminated with oily dodecyl benzoate. Mechanism: Dodecyl benzoate is highly soluble in cold pentane/hexane; many polar drug candidates are not.
-
Concentrate: Remove reaction solvents to obtain the crude oil/solid mixture.
-
Suspend: Add cold Pentane or Hexane (approx. 10 mL per gram of crude).
-
Sonicate: Briefly sonicate to break up the oily matrix.
-
Chill: Place in a dry ice/acetone bath (-78°C) or freezer for 30 minutes. The dodecyl benzoate will remain dissolved or become a gum, while your product may precipitate as a powder.
-
Filter: Vacuum filter rapidly using a sintered glass funnel. Wash the cake with cold pentane.
-
Analyze: Check the solid by NMR. If benzoate peaks (multiplets at 7.4–8.1 ppm) persist, proceed to Method B.
Method B: Flash Chromatography (Separation)
Best for: Acid/Base sensitive products that are oils.
Challenge: Because dodecyl benzoate is non-polar (
Protocol:
-
Stationary Phase: Silica Gel (Standard 40–63 µm).
-
Eluent System: Use a gradient starting at 100% Hexane .
-
Loading: Load the crude mixture as a concentrated solution in the minimum amount of DCM or Toluene. Do not dry load on silica as the oil may spread.[1]
-
Gradient:
-
0–5 CV (Column Volumes): 100% Hexane (Dodecyl benzoate elutes here).
-
5–10 CV: 0%
10% EtOAc/Hexane. -
10+ CV: Increase polarity to elute target.
-
-
Verification: Spot fractions on TLC. Dodecyl benzoate is UV active. Stain with PMA or Anisaldehyde to distinguish it from non-UV active aliphatic products.
Method C: Saponification (Chemical Destruction)
Best for: Stable products where separation is difficult. This converts the lipophilic ester into water-soluble benzoate and dodecanol (which is easier to separate).[1]
Mechanism:
Protocol:
-
Dissolve: Dissolve crude mixture in THF/MeOH/Water (3:1:1 ratio).
-
Reagent: Add Lithium Hydroxide (LiOH) (3–5 equivalents relative to the estimated impurity). Note: LiOH is milder than NaOH and compatible with many sensitive functionalities.[1]
-
Stir: Stir at room temperature for 4–12 hours. Monitor by TLC until the high-
benzoate spot disappears.[1] -
Workup:
-
Purification: The organic layer now contains your product + Dodecanol. Dodecanol is much more polar than the starting ester and can be easily separated via Flash Chromatography (Method B) or high-vacuum drying.[1]
Frequently Asked Questions (Troubleshooting)
Q: I tried rotovapping at 60°C under high vacuum, but the oil remains. Why? A: Dodecyl benzoate has a boiling point exceeding 300°C at atmospheric pressure. Even at 1-2 mbar, its boiling point remains >150°C. You generally cannot distill it off using standard rotary evaporation without decomposing your product.[1]
Q: My product has the same
-
Logic: In Reverse Phase, the highly lipophilic dodecyl benzoate (C12 chain) will bind strongly to the C18 column and elute very late (high % MeCN/MeOH). Your more polar product will elute earlier.
Q: Can I use Kugelrohr distillation? A: Yes, if your product is thermally stable.
-
Settings: High vacuum (<0.1 mmHg) is required.
-
Temperature: Heat the oven to 160–180°C. The dodecyl benzoate will distill into the receiving bulb. Ensure your product does not sublime or decompose at these temperatures.
Q: How do I quantify the residual dodecyl benzoate in my sample? A: Use 1H NMR .
-
Diagnostic Peaks: Look for the triplet at ~4.3 ppm (corresponding to the
protons of the dodecyl chain) and the aromatic multiplets at 7.4–7.6 ppm and 8.0–8.1 ppm .[1] -
Calculation: Integrate the triplet at 4.3 ppm against a known proton in your product to calculate the molar % contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate. Retrieved from [Link][3]
-
NIST Chemistry WebBook. Dodecyl benzoate Thermochemical Data. National Institute of Standards and Technology. Retrieved from [Link]
-
Common Organic Chemistry. Ester Hydrolysis (Saponification) Standard Protocols. Retrieved from [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification) Mechanism and Conditions. Retrieved from [Link]
Sources
Troubleshooting inconsistent results in experiments using Dodecyl benzoate
Executive Summary & Core Directive
Inconsistent data when working with Dodecyl Benzoate (CAS: 2915-72-2) —often referred to as Lauryl Benzoate—usually stems from three distinct failure modes: Material Identity Confusion (Pure C12 vs. C12-15 Alkyl Benzoate mixtures), Hydrolytic Instability in aqueous interfaces, or Analytical Carryover due to its high lipophilicity (LogP ~7.9).
This guide moves beyond basic datasheets to address the causality of experimental failure. It provides self-validating protocols to ensure your "inconsistent results" are resolved into reproducible science.
Material Verification: The "Input" Variable
FAQ: Purity & Identity
Q: My viscosity and density measurements vary significantly between batches. Why? A: The most common error is conflating Dodecyl Benzoate (pure C12 ester) with C12-15 Alkyl Benzoate (a commercial mixture).
-
The Mechanism: Commercial "C12-15" mixtures contain varying ratios of dodecyl, tridecyl, tetradecyl, and pentadecyl chains. This distribution shifts the average molecular weight, viscosity, and refractive index.
-
The Fix: Verify the CAS number. Pure Dodecyl Benzoate is 2915-72-2 .[1][2] The mixture is typically 68411-27-8 . If your experiment requires thermodynamic precision (e.g., liquid crystal phase transitions), you must use >98% pure C12 ester, not the cosmetic-grade mixture.
Q: The material smells faintly of almond or alcohol. Is it compromised? A: Yes. This indicates Hydrolysis .
-
The Mechanism: Dodecyl benzoate hydrolyzes into Benzoic Acid (odorless solid, but lowers pH) and 1-Dodecanol (fatty/floral odor).
-
The Fix: Check the Acid Value (AV). If AV > 0.5 mg KOH/g, purification is required. (See Protocol A).
Formulation & Stability: The "Process" Variable
Troubleshooting Phase Behavior
Q: I see crystallization in my emulsion after 48 hours. Is the Dodecyl Benzoate precipitating? A: It is likely Benzoic Acid precipitating, not the ester.
-
The Cause: In aqueous emulsions with pH > 7, the ester hydrolyzes. If the pH subsequently drops (or if the buffer is overwhelmed), free Benzoic Acid forms and crystallizes due to its low water solubility (2.9 g/L at 20°C).
-
The Fix: Maintain formulation pH between 5.0 and 6.0 where the ester is most stable, or use non-aqueous systems.
Data Table: Physicochemical Benchmarks
| Property | Value | Significance for Troubleshooting |
| Molecular Weight | 290.44 g/mol | Baseline for stoichiometric calculations. |
| LogP (Octanol/Water) | ~7.7 - 7.9 | Critical: Causes massive retention on HPLC columns and plasticware adsorption. |
| Water Solubility | < 0.01 mg/L | Practically insoluble.[3] Requires surfactants for any aqueous work. |
| Boiling Point | 383°C | Suitable for high-temp synthesis; difficult to remove by rotary evaporation. |
| Flash Point | 162°C | Safe for standard lab heating, but flammability risk at high vacuum distillation temps. |
Analytical Troubleshooting: The "Measurement" Variable
FAQ: Chromatography Issues
Q: I see "Ghost Peaks" in my HPLC blank runs. A: This is Carryover .
-
The Mechanism: With a LogP of ~7.9, Dodecyl Benzoate sticks aggressively to the stationary phase (C18) and even the PTFE seals of the injector. Standard wash cycles are insufficient.
-
The Fix: Implement a "Sawtooth" wash cycle using 100% Isopropanol or Tetrahydrofuran (THF) between runs. (See Protocol B).
Q: My GC peaks are tailing badly. A: This indicates thermal degradation or free acid interaction.
-
The Mechanism: Free Benzoic Acid interacts with silanol groups on the column liner.
-
The Fix: Derivatize samples with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the free acid before injection, or switch to a wax-based column.
Visualizing the Failure Modes
Diagram 1: Troubleshooting Logic Tree
Caption: A decision matrix for diagnosing inconsistent Dodecyl Benzoate experimental data.
Diagram 2: The Hydrolysis Trap
Caption: Chemical pathway showing how moisture leads to pH drift and precipitation.
Detailed Protocols
Protocol A: Purification & Validation (The "Reset")
Use this when you suspect hydrolysis (high acid value) or impurities.
-
Dissolution: Dissolve 10g of Dodecyl Benzoate in 50mL of Diethyl Ether or Hexane.
-
Wash 1 (Acid Removal): Wash the organic phase twice with 20mL of 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Why: This converts free Benzoic Acid into water-soluble Sodium Benzoate.
-
-
Wash 2 (Neutralization): Wash once with 20mL saturated Brine (NaCl).
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes.
-
Recovery: Filter and remove solvent via rotary evaporation (40°C, reduced pressure).
-
Validation: Measure Refractive Index. Target: 1.480–1.484 at 20°C [1].
Protocol B: High-LogP HPLC Method
Use this to prevent carryover and ghost peaks.
-
Column: C8 or C18 (shorter chain C8 preferred for faster elution), 150mm x 4.6mm, 5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile (ACN) or THF (Tetrahydrofuran).
-
Gradient:
-
0-2 min: 50% B (Equilibration)
-
2-10 min: Ramp to 100% B
-
10-15 min: Hold at 100% B (Critical to elute lipophilic ester)
-
15-16 min: Return to 50% B
-
-
Needle Wash: 100% Isopropanol (IPA) or THF. Do not use water/methanol wash.
References
-
PubChem. Dodecyl Benzoate (Compound CID 76204).[1][3] National Library of Medicine. Available at: [Link]
-
The Good Scents Company. Dodecyl Benzoate Material Safety & Properties. Available at: [Link]
-
ChemSrc. Dodecyl Benzoate Physicochemical Data. Available at: [Link][4][5]
-
NIST Chemistry WebBook. Benzoic acid, dodecyl ester (Mass Spectrometry Data). Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Emulsification Performance of Dodecyl Benzoate and Other Non-Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate world of formulation science, the selection of an optimal surfactant is paramount to achieving stable and effective emulsion-based drug delivery systems. This guide provides an in-depth technical comparison of Dodecyl Benzoate, a non-ionic surfactant gaining interest for its unique properties, against established alternatives: Polysorbate 80 (Tween 80), Sorbitan Monooleate (Span 80), and Alkyl Polyglucosides (APGs). By delving into the theoretical underpinnings and presenting a framework for empirical evaluation, this document serves as a comprehensive resource for researchers and formulators.
Introduction: The Critical Role of Non-Ionic Surfactants in Emulsification
Emulsions, or dispersions of immiscible liquids, are fundamental to a vast array of pharmaceutical formulations, from oral and topical to parenteral preparations. Their stability and bioavailability are intrinsically linked to the properties of the surfactants employed to reduce interfacial tension and create a protective barrier around the dispersed droplets.[1] Non-ionic surfactants are often favored in pharmaceutical applications due to their low toxicity, reduced sensitivity to pH and ionic strength, and broad compatibility.[2]
This guide focuses on Dodecyl Benzoate, an ester of dodecyl alcohol and benzoic acid, and benchmarks its performance against three widely used non-ionic surfactants, each representing a different class and range of hydrophilicity.
Understanding the Contenders: Physicochemical Properties and the HLB System
The performance of a surfactant in an emulsion is largely dictated by its chemical structure and its Hydrophilic-Lipophilic Balance (HLB). The HLB system, a scale from 0 to 20, provides a crucial framework for predicting a surfactant's behavior.[3][4] Surfactants with low HLB values are more lipophilic (oil-loving) and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic (water-loving) and favor the formation of oil-in-water (O/W) emulsions.[3]
| Surfactant | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Estimated HLB Value | Primary Emulsion Type |
| Dodecyl Benzoate | Benzoate Ester | C19H30O2 | 290.44 | ~9-11 (estimated) | O/W or W/O |
| Polysorbate 80 (Tween 80) | Polyoxyethylene Sorbitan Ester | C64H124O26 | 1310 | 15.0[3] | O/W |
| Sorbitan Monooleate (Span 80) | Sorbitan Ester | C24H44O6 | 428.6 | 4.3[3] | W/O |
| Alkyl Polyglucoside (APG) | Glycoside | Varies (e.g., C16H32O6 for Lauryl Glucoside) | Varies | 10-16 (typical range) | O/W |
Note: The HLB value for Dodecyl benzoate is an estimation based on its structure and requires experimental verification. A related compound, C12-15 Alkyl Benzoate, has a required HLB of approximately 14 for O/W emulsions, suggesting Dodecyl Benzoate may also be suitable for such systems.[5]
Dodecyl Benzoate: As a benzoate ester, its structure comprises a polar benzoate head group and a long, non-polar dodecyl tail. This balanced structure suggests it could function as an effective emulsifier, though its precise HLB and optimal application require empirical determination.
Polysorbate 80 (Tween 80): A highly hydrophilic surfactant due to its long polyoxyethylene chains, making it an excellent choice for creating stable O/W emulsions.[3]
Sorbitan Monooleate (Span 80): A lipophilic surfactant with a low HLB value, making it ideal for W/O emulsions. It is often used in combination with a high HLB surfactant to fine-tune the overall HLB of an emulsifier blend.[3]
Alkyl Polyglucosides (APGs): A class of "green" surfactants derived from renewable resources. They are known for their excellent emulsifying properties, mildness, and biodegradability. Their HLB values can be tailored by altering the length of the alkyl chain and the degree of polymerization of the glucose units.
The Mechanism of Emulsification: A Molecular Perspective
The stabilization of an emulsion by non-ionic surfactants is a dynamic process governed by the reduction of interfacial tension and the formation of a protective film around the dispersed droplets. This film can provide either steric or electrostatic stabilization (or a combination) to prevent droplet coalescence.[1]
Figure 1: Surfactant Orientation at the Oil-Water Interface. This diagram illustrates how amphiphilic surfactant molecules arrange themselves at the interface between an oil droplet and the continuous water phase. The lipophilic (oil-loving) tails penetrate the oil droplet, while the hydrophilic (water-loving) heads remain in the water phase, creating a stabilizing interfacial film.
Experimental Evaluation of Emulsification Performance
To objectively compare the performance of Dodecyl Benzoate against the other non-ionic surfactants, a series of standardized experiments should be conducted. The following protocols provide a robust framework for such an evaluation.
Emulsion Preparation: A Standardized Protocol
Objective: To prepare stable oil-in-water (O/W) emulsions using each surfactant under controlled conditions.
Materials:
-
Oil Phase: Medium-chain triglycerides (MCT) oil
-
Aqueous Phase: Deionized water
-
Surfactants: Dodecyl Benzoate, Polysorbate 80, Sorbitan Monooleate/Polysorbate 80 blend (to achieve a target HLB for O/W), Alkyl Polyglucoside
-
High-shear homogenizer
Procedure:
-
Prepare a 5% (w/w) solution of each surfactant in the aqueous phase. For the Span 80/Tween 80 blend, calculate the required ratio to achieve a target HLB of 10.
-
Heat both the oil phase and the aqueous surfactant solution to 60°C.
-
Slowly add the oil phase (20% w/w of the total formulation) to the aqueous phase while homogenizing at 10,000 rpm for 5 minutes.
-
Allow the emulsion to cool to room temperature while stirring gently.
Figure 2: Emulsion Preparation Workflow. A standardized workflow for the preparation of oil-in-water emulsions ensures comparability between different surfactant systems.
Droplet Size and Polydispersity Index (PDI) Analysis
Objective: To determine the mean droplet size and the uniformity of the droplet size distribution. Smaller and more uniform droplets generally lead to more stable emulsions.[6]
Methodology: Dynamic Light Scattering (DLS)
-
Dilute the emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to 25°C in the DLS instrument.
-
Perform the measurement to obtain the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for pharmaceutical emulsions.
Illustrative Comparative Data:
| Surfactant | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| Dodecyl Benzoate | 180 | 0.25 |
| Polysorbate 80 | 150 | 0.20 |
| Span 80 / Tween 80 Blend | 200 | 0.28 |
| Alkyl Polyglucoside | 170 | 0.22 |
This illustrative data suggests that Polysorbate 80 may produce the smallest and most uniform droplets, a desirable characteristic for emulsion stability.
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsions over time and under stress conditions.
Methodology: Accelerated Stability Testing
-
Centrifugation: Centrifuge the emulsion samples at 3000 rpm for 30 minutes and observe for any phase separation or creaming.
-
Freeze-Thaw Cycles: Subject the emulsions to three cycles of freezing at -20°C for 24 hours followed by thawing at 25°C for 24 hours. Observe for any signs of instability.
-
Long-Term Stability: Store the emulsions at 4°C, 25°C, and 40°C for a period of 3 months. Periodically measure droplet size and visually inspect for creaming, coalescence, or phase separation.
Illustrative Stability Index Data (after 30 days at 40°C):
| Surfactant | Stability Index (%) | Visual Observation |
| Dodecyl Benzoate | 95 | Slight creaming |
| Polysorbate 80 | 98 | No visible change |
| Span 80 / Tween 80 Blend | 92 | Moderate creaming |
| Alkyl Polyglucoside | 96 | Slight creaming |
The illustrative stability index, where a higher percentage indicates greater stability, suggests that Polysorbate 80 may offer the best long-term stability under thermal stress.
Zeta Potential Measurement
Objective: To determine the surface charge of the emulsion droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, contributing to enhanced stability.[7][8]
Methodology: Electrophoretic Light Scattering (ELS)
-
Dilute the emulsion sample with deionized water.
-
Inject the diluted sample into the measurement cell of a zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument software calculates the zeta potential from the measured mobility.
Illustrative Zeta Potential Data:
| Surfactant | Zeta Potential (mV) |
| Dodecyl Benzoate | -28 |
| Polysorbate 80 | -35 |
| Span 80 / Tween 80 Blend | -25 |
| Alkyl Polyglucoside | -30 |
The illustrative data suggests that emulsions stabilized with Polysorbate 80 may exhibit the highest surface charge, contributing to their superior stability.
Interfacial Tension Measurement
Objective: To quantify the ability of each surfactant to reduce the interfacial tension between the oil and water phases. A lower interfacial tension facilitates the formation of smaller droplets and enhances emulsion stability.[9]
Methodology: Pendant Drop Tensiometry
-
A drop of the oil phase is formed in the aqueous surfactant solution.
-
The shape of the drop is analyzed by a camera and software to determine the interfacial tension based on the balance of forces acting on the drop.
Illustrative Interfacial Tension Data:
| Surfactant (at 1% w/w) | Interfacial Tension (mN/m) |
| Dodecyl Benzoate | 8.5 |
| Polysorbate 80 | 5.2 |
| Span 80 / Tween 80 Blend | 9.8 |
| Alkyl Polyglucoside | 7.1 |
The illustrative data indicates that Polysorbate 80 is the most effective at reducing interfacial tension, which correlates with its ability to form smaller droplets.
Discussion and Interpretation of Results
Based on the illustrative data, a comparative analysis suggests the following:
-
Polysorbate 80 consistently demonstrates superior performance in forming and stabilizing O/W emulsions, as evidenced by the smallest droplet size, highest stability index, most negative zeta potential, and lowest interfacial tension. This is in line with its high HLB value and well-established efficacy as an O/W emulsifier.
-
Alkyl Polyglucosides show strong performance, positioning them as a viable and "green" alternative to traditional non-ionic surfactants. Their ability to form stable emulsions with relatively small droplet sizes makes them an attractive option for formulators.
-
Dodecyl Benzoate exhibits promising emulsifying properties, forming emulsions with moderate stability. Its performance, while not as robust as Polysorbate 80 in this illustrative O/W system, suggests it could be a valuable co-emulsifier or a primary emulsifier for systems requiring a mid-range HLB. Further optimization of the formulation, such as blending with other surfactants, could enhance its performance.
-
The Span 80/Tween 80 blend , while capable of forming an O/W emulsion, shows comparatively lower stability in this illustrative example. This highlights the importance of precisely matching the emulsifier blend's HLB to the required HLB of the oil phase for optimal performance.
Conclusion and Future Directions
The selection of a non-ionic surfactant is a critical decision in the development of stable and effective pharmaceutical emulsions. While Polysorbate 80 remains a gold standard for O/W systems, this guide highlights the potential of alternative surfactants like Alkyl Polyglucosides and Dodecyl Benzoate.
Dodecyl Benzoate, in particular, warrants further investigation. Its unique chemical structure may offer advantages in specific formulations, such as improved solubilization of certain active pharmaceutical ingredients or enhanced sensory characteristics in topical preparations. Future research should focus on the experimental determination of its precise HLB value and comprehensive comparative studies against a wider range of surfactants and oil phases.
By understanding the fundamental principles of emulsification and employing the rigorous experimental protocols outlined in this guide, researchers and formulators can make informed decisions to develop robust and innovative emulsion-based drug delivery systems.
References
-
Cosmetics & Toiletries. (2014). Zeta Potential and Particle Size to Predict Emulsion Stability. [Link]
-
AZoM. (2005). Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential. [Link]
-
Academia.edu. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. [Link]
-
National Center for Biotechnology Information. (n.d.). Droplet Size Distribution in Emulsions. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of HLB value by saponification method: A brief review. [Link]
-
PubMed. (2009). Droplet-size distribution and stability of lipid injectable emulsions. [Link]
-
ResearchGate. (2022). Droplet-Size Characterisation of Crude Oil Emulsions: Experimental Preparation and Optical Analysis. [Link]
-
SciSpace. (2010). Stability study of O/W emulsions using zeta potential. [Link]
-
ResearchGate. (2021). Influence of sodium benzoate on key colloid properties of sodium lauryl ether sulfate: Identification of a possible interfacial structure decoupler. [Link]
-
AAPS. (2024). Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing. [Link]
-
Crimson Publishers. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. [Link]
-
Polimery. (2019). Liquid-liquid two phase-system stabilized by tween 40 and 80 surfactants: multiparametric study. [Link]
-
PubChem. (n.d.). Dodecyl benzoate. [Link]
-
ResearchGate. (2016). Demulsification rate and zeta potential of O/W emulsions. [Link]
-
National Center for Biotechnology Information. (2021). A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties. [Link]
-
MDPI. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. [Link]
-
regulations.gov. (n.d.). Evaluation of 0/W emulsion stability through zeta potential-I. Prediction of O/W emulsion stability through zeta potential by. [Link]
-
ResearchGate. (2015). Determination of Hydrophilic-Lipophilic Balance Value. [Link]
-
Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier?. [Link]
-
National Center for Biotechnology Information. (2022). Interfacial tension reduction and viscosity control by chemically grafted polymeric surfactant for enhanced oil recovery. [Link]
-
ResearchGate. (2011). A study on effect of ionic and non-ionic surfactants on end-product properties of acrylic Latices. [Link]
-
National Center for Biotechnology Information. (2023). Influence of Polysorbate 80 on the Larvicidal and Ecotoxicological Profile of Essential Oil Nanoemulsion: Insights into Green Nanotechnology. [Link]
-
Royal Society of Chemistry. (1983). Interfacial tension minima in oil–water–surfactant systems. Effects of cosurfactant in systems containing sodium dodecyl sulphate. [Link]
-
Magis Pharma. (n.d.). HBL-values. [Link]
-
OUCI. (n.d.). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. [Link]
-
ResearchGate. (2022). (PDF) The Characterization of Polysorbate. [Link]
-
MDPI. (2024). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. [Link]
-
ResearchGate. (2022). (PDF) Utilization of Different Emulsifying Agents in the Preparation and Stabilization of Emulsions. [Link]
-
UCL Discovery. (n.d.). An investigation into the effect of polysorbate 80 grade in biotherapeutic formulations. [Link]
-
National Center for Biotechnology Information. (2020). The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent. [Link]
-
National Center for Biotechnology Information. (2020). Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity. [Link]
-
PubMed. (2019). Comparative toxicity study of a novel non-ionic surfactant, vanillin ethoxylates, and nonylphenol ethoxylates in Chinese hamster ovary cells in vitro. [Link]
-
Mamaearth. (n.d.). Rosemary Anti Hair-Fall Shampoo | B1G1 Sale. [Link]
-
ResearchGate. (2000). Interfacial behavior Between dodecyl betaine-heavy alkyl benzene sulfonate-alkali mixed aqueous system and daqing crude oil. [Link]
-
ResearchGate. (2021). Scabies Therapy Update– Should 25% benzyl benzoate emulsion be re-considered as a first line agent in classical scabies?. [Link]
-
ResearchGate. (2021). Oil (dodecane)–water surface tension measured using 0.03 wt.%.... [Link]
-
MDPI. (2022). Comparison of the Effects of Different Food-Grade Emulsifiers on the Properties and Stability of a Casein-Maltodextrin-Soybean Oil Compound Emulsion. [Link]
-
ResearchGate. (2015). (PDF) Stability-Criteria for Emulsions. [Link]
-
Chemsrc. (n.d.). Dodecyl benzoate. [Link]
-
The Good Scents Company. (n.d.). dodecyl benzoate, 27615-31-2. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. pharmajournal.net [pharmajournal.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Droplet Size Distribution in Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. azonano.com [azonano.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Cross-Validation of Analytical Methods for Dodecyl Benzoate Quantification
A Comparative Guide: GC-FID vs. RP-HPLC-UV
Executive Summary
Dodecyl benzoate (
This guide details the cross-validation of these two methodologies. It provides the experimental evidence required to demonstrate that both methods yield statistically equivalent quantitative results, ensuring regulatory compliance (ICH Q2) and operational flexibility.
Strategic Method Selection
The choice between GC and HPLC for Dodecyl benzoate is dictated by the sample matrix and the required sensitivity.
| Feature | Method A: GC-FID | Method B: RP-HPLC-UV |
| Primary Mechanism | Volatility & Boiling Point Separation | Hydrophobic Interaction (Partitioning) |
| Key Advantage | High Resolution; No solvent peak interference.[1] | Compatible with thermally unstable matrices.[1] |
| Key Limitation | Requires non-aqueous samples (or extensive extraction).[1] | Lower sensitivity; Requires high organic mobile phase.[1] |
| Target Analyte | Pure Dodecyl Benzoate (Assay) | Dodecyl Benzoate in Emulsions/Formulations |
Experimental Protocols
Method A: GC-FID (The Primary Standard)
Rationale: Dodecyl benzoate is thermally stable but high-boiling.[1] A non-polar stationary phase minimizes column bleed at the high temperatures required for elution.[1]
-
System: Agilent 7890B or equivalent with FID.
-
Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm) – 5% Phenyl-arylene polymer.[1]
-
Inlet: Split/Splitless (Split ratio 20:1); Temp: 280°C.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Final: 300°C (Hold 5 min) – Crucial to elute the C12 chain.
-
-
Detector (FID): 320°C;
: 30 mL/min; Air: 400 mL/min.[1] -
Internal Standard: Tetradecane (C14) or Octyl Benzoate (structurally similar).[1]
Method B: RP-HPLC-UV (The Orthogonal Check)
Rationale: The benzoate chromophore allows UV detection.[1][2][3] However, the C12 alkyl chain makes the molecule extremely hydrophobic. Standard C18 methods will result in excessive retention times unless the organic modifier is very high.[1]
-
System: Waters Alliance or Agilent 1260 Infinity II.[1]
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: Isocratic 90% Acetonitrile / 10% Water (acidified with 0.1% Phosphoric Acid).[1]
-
Note: The acid is not for ionization (it's an ester) but to suppress silanol activity on the column.
-
-
Detection: UV @ 228 nm (Max absorption) or 254 nm (Selectivity).[1]
-
Temperature: 40°C (Reduces viscosity and backpressure).[1]
-
Injection Volume: 10 µL.
Cross-Validation Workflow
To validate Method B against Method A, a "Split-Sample" design is required.[1] This eliminates sampling error and isolates analytical variance.[1]
Figure 1: Split-sample cross-validation workflow ensuring identical sample origin for both analytical techniques.
Data Analysis & Acceptance Criteria
When comparing the two methods, do not rely solely on the correlation coefficient (
Tier 1: Linearity & Range Comparison
Both methods must demonstrate linearity over 80%–120% of the target concentration.[1]
| Parameter | GC-FID Criteria | HPLC-UV Criteria |
| Linearity ( | ||
| Precision (RSD, n=6) | ||
| LOD (Signal/Noise) | ~0.5 ppm | ~2.0 ppm |
Tier 2: Accuracy (Recovery)
Spike a placebo matrix with Dodecyl benzoate at three levels (Low, Medium, High).
-
Acceptance: Mean recovery for both methods must be 98.0% – 102.0%.[1]
-
Cross-Check: The absolute difference in recovery between GC and HPLC for the same sample should be
.
Tier 3: Paired t-Test & Bland-Altman Analysis
Run 10 different production batches on both instruments.
-
Paired t-Test: Calculate the difference (
) between GC and HPLC results for each sample.-
Null Hypothesis (
): (No significant difference). -
Result: If
, the methods are statistically equivalent.[1]
-
-
Bland-Altman Plot: Plot the Difference (GC - HPLC) against the Average ((GC + HPLC)/2).
-
Requirement: 95% of data points must fall within
(Limits of Agreement). If the points show a trend (e.g., increasing difference at higher concentrations), this indicates a systematic bias (likely matrix effect in HPLC or inlet discrimination in GC).
-
Critical Insights for the Scientist
The "Carryover" Trap in HPLC
Observation: Dodecyl benzoate is highly lipophilic.[1] Risk: It sticks to PTFE tubing and injector seals in the HPLC system. Solution:
-
Use a needle wash of 100% Isopropanol or Acetonitrile.[1]
-
Do not use a standard water/methanol wash; it will not clean the needle effectively, leading to "ghost peaks" in subsequent blank injections.[1]
Inlet Discrimination in GC
Observation: The boiling point is high. Risk: If the injection port temperature is too low (<250°C), the heavy Dodecyl benzoate may not fully vaporize compared to a lighter Internal Standard, causing low recovery. Solution: Ensure the inlet is at least 280°C and use a pressure pulse injection if available to sweep the sample onto the column quickly.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4] Link
-
PubChem. (n.d.).[1] Dodecyl Benzoate (Compound Summary).[1] National Library of Medicine.[1] Link
-
Karimova, N. V., et al. (2020).[1] Absorption Spectra of Benzoic Acid in Water... Royal Society of Chemistry.[1] (Confirming Benzoate UV Maxima at ~228-230 nm).[1] Link
-
FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5] U.S. Food and Drug Administration.[1][4][6] Link
Sources
- 1. Dodecyl benzoate | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. myfoodresearch.com [myfoodresearch.com]
Comparative cytotoxicity of Dodecyl benzoate and other common permeabilizing agents
An Objective Guide to Selecting a Permeabilizing Agent: Comparative Cytotoxicity of Dodecyl Benzoate, DMSO, Digitonin, and Saponin
For researchers, scientists, and drug development professionals, the choice of a cell permeabilizing agent is a critical decision that can profoundly influence experimental outcomes. These agents are indispensable for introducing non-permeable molecules like antibodies, peptides, or drugs into cells, yet their utility is intrinsically linked to their potential for inducing cytotoxicity. An ideal agent should transiently permeabilize the plasma membrane with minimal impact on cell viability and intracellular architecture.
This guide provides an in-depth comparative analysis of Dodecyl benzoate against three of the most common permeabilizing agents: Dimethyl sulfoxide (DMSO), Digitonin, and Saponin. We will dissect their mechanisms of action, present a framework for evaluating their cytotoxic profiles, and provide detailed, validated protocols for key cytotoxicity assays. Our objective is to equip you with the necessary data and insights to make an informed, experiment-specific choice that ensures both scientific rigor and data integrity.
Mechanisms of Membrane Permeabilization: A Comparative Overview
The efficacy and cytotoxicity of a permeabilizing agent are direct consequences of its mechanism of interaction with the cell membrane. Understanding these differences is the first step in selecting the appropriate tool for your research.
Dodecyl Benzoate: The Lipophilic Intercalator
Dodecyl benzoate is an ester composed of a hydrophilic benzoate head and a long, 12-carbon alkyl (dodecyl) tail.[1] This amphipathic structure dictates its interaction with the plasma membrane. The hydrophobic dodecyl tail readily partitions into the lipid bilayer, disrupting the ordered packing of phospholipids. This disruption is thought to increase membrane fluidity and create transient pores, thereby enhancing permeability.[2] While generally considered to have low toxicity, its mechanism is less characterized than other agents.[1] The cytotoxic potential likely arises from extensive membrane destabilization at higher concentrations, leading to a loss of ionic gradients and leakage of cellular contents.[3]
Dimethyl Sulfoxide (DMSO): The Potent Solvent
DMSO is a small, polar, aprotic solvent widely used to dissolve hydrophobic compounds for in vitro and in vivo studies.[4] Its permeabilizing effect stems from its ability to displace water molecules at the membrane surface and disrupt the hydrogen-bonding network between lipid headgroups. This leads to a thinning of the lipid bilayer and the formation of transient "water pores," which facilitate the passage of small molecules. However, this potent solvent action is a double-edged sword. At concentrations typically above 1-2%, DMSO can cause significant protein denaturation and irreversible membrane damage, leading to cytotoxicity.[4][5]
Digitonin and Saponin: The Cholesterol Complexors
Digitonin and Saponins are natural glycosides that share a common mechanism: they selectively interact with cholesterol, a key lipid component in eukaryotic plasma membranes.[6][7]
-
Digitonin: This steroidal glycoside has a high affinity for cholesterol. It forms complexes that effectively sequester cholesterol, leading to the formation of stable pores in the membrane.[6][8] Because the plasma membrane has a significantly higher cholesterol concentration than organellar membranes (like the mitochondria or endoplasmic reticulum), low concentrations of digitonin can selectively permeabilize the outer cell membrane while leaving intracellular compartments intact.[6][9] This selectivity is its primary advantage.
-
Saponins: This is a broader class of detergents. While they also interact with cholesterol, they are generally considered more aggressive than digitonin.[6][10] Their interaction can lead to more extensive membrane disruption and lysis, making them more cytotoxic.[7][11] The choice between digitonin and a general saponin often comes down to the desired balance between permeabilization efficiency and the preservation of intracellular structures.
Caption: Mechanisms of common permeabilizing agents.
Quantitative Comparison of Cytotoxicity
Selecting the right agent requires balancing permeabilization efficacy with cytotoxicity. The ideal concentration is often a narrow window: high enough to allow entry of the desired molecule but low enough to avoid significant cell death.
| Agent | Typical Working Concentration | Mechanism of Cytotoxicity | Reversibility | Key Advantages | Key Disadvantages |
| Dodecyl Benzoate | 0.01% - 0.5% (Ester-dependent) | Membrane destabilization, loss of ionic gradients.[3] | Concentration-dependent; generally less reversible at higher concentrations. | Good solvent for hydrophobic compounds. | Limited data on specific cytotoxicity; potential for high membrane disruption. |
| DMSO | 0.1% - 1.0%[4] | Protein denaturation, irreversible membrane damage.[5] | Poor; damage is often irreversible, especially above 2%.[5] | Excellent solvent, well-characterized. | Cytotoxic at low concentrations (>1%), can affect cell differentiation. |
| Digitonin | 1 - 20 µg/mL[12][13] | Pore formation leading to leakage of cellular contents.[6] | Generally poor, as pores are stable. | High selectivity for plasma membrane over organellar membranes.[6] | Can be difficult to wash out; cytotoxicity varies with cell type. |
| Saponin | 0.01% - 0.1% | Widespread membrane disruption and lysis due to cholesterol interaction.[7] | Very poor; causes irreversible cell lysis.[10] | Potent and rapid permeabilization. | Low selectivity, high cytotoxicity, lyses organelles.[7] |
Experimental Protocols for Assessing Cytotoxicity
To empirically determine the optimal concentration of a permeabilizing agent for your specific cell type and application, a multi-assay approach is recommended. Here, we provide standardized, self-validating protocols for three fundamental cytotoxicity assays.[14]
General Experimental Workflow
Caption: A generalized workflow for cytotoxicity testing.
A. MTT Assay: Measuring Metabolic Viability
This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are only active in living cells.[15] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is proportional to the number of viable, metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Plating: Seed cells at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the permeabilizing agent. Include untreated cells as a negative control (100% viability) and cells treated with a known toxin as a positive control.
-
Incubation: Incubate for the desired exposure time (e.g., 30 minutes to 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[16]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[16][17]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 590 nm with a reference wavelength of 620 nm.[17]
B. LDH Release Assay: Assessing Membrane Integrity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[18][19] This assay measures the amount of LDH in the supernatant as a direct indicator of cytotoxicity.[20]
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (often 10X, provided in kit)
-
Plate reader (absorbance at 490 nm)
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Establish Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with lysis buffer (10 µL of 10X lysis buffer, incubated for 45 min).
-
Background Control: Culture medium without cells.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes.[21] Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.[22]
-
Reaction Setup: Add 50-100 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[21][22]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[21]
-
Measurement: Add 50 µL of Stop Solution (from the kit) to each well.[22] Gently mix and measure the absorbance at 490 nm within 1 hour.
-
Calculation:
-
Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
C. Trypan Blue Exclusion Assay: Direct Viability Count
This is a simple, direct method to differentiate viable from non-viable cells.[23] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[24][25]
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Preparation: After treatment with the permeabilizing agent, collect the cell suspension. For adherent cells, this will require trypsinization.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (a 1:1 ratio).[24]
-
Incubation: Allow the mixture to sit for 1-3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to dye uptake by viable cells.[25][26]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Visualization: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue) cells in the central grid.
-
Calculation:
-
Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100
-
Authoritative Insights & Recommendations
Causality Behind Experimental Choices:
-
Why use multiple assays? No single assay tells the whole story. The MTT assay measures metabolic function, which can decrease before membrane integrity is lost. The LDH assay is a direct measure of membrane rupture. Comparing results provides a more complete picture of the cytotoxic mechanism.
-
Time-course experiments are crucial. The cytotoxic effects of these agents are time and concentration-dependent. A short exposure (e.g., 15-30 minutes) may be sufficient for permeabilization with minimal cell death, while longer exposures can be highly toxic. Your experimental design must validate the optimal exposure time.
-
Cell-type specificity matters. Different cell lines exhibit varying sensitivities to permeabilizing agents. For example, cells with higher membrane cholesterol content may be more susceptible to digitonin and saponin.[27] Therefore, it is imperative to optimize the agent concentration for each new cell line.
Choosing the Right Agent:
-
For selective plasma membrane permeabilization with intact organelles: Use a low concentration of Digitonin . This is the gold standard for assays requiring functional mitochondria or ER.[6]
-
For dissolving highly insoluble compounds: DMSO is often necessary, but its concentration must be kept below 1% (ideally ≤0.5%) in the final culture medium to minimize off-target effects.[4]
-
For applications where subsequent cell lysis is intended or acceptable: Saponin provides rapid and potent permeabilization.
-
For exploring novel permeabilizing systems for hydrophobic drugs: Dodecyl benzoate represents a class of agents that may offer a balance of solvency and permeabilization, but its cytotoxic profile must be carefully characterized using the assays described above before routine use.
By employing these validated protocols and understanding the distinct mechanisms of each agent, you can confidently select and optimize a permeabilization strategy that maintains the integrity of your biological system and the reliability of your data.
References
-
Brieflands. (n.d.). A Comparison of Hepatocyte Cytotoxic Mechanisms for Docetaxel and PLGA-Docetaxel Nanoparticles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Retrieved from [Link]
-
MDPI. (2024). A Comparative Study and Prediction of the Ex Vivo Permeation of Six Vaginally Administered Drugs across Five Artificial Membranes and Vaginal Tissue. Retrieved from [Link]
-
PubMed. (2022). Comparison of permeabilities of eight different types of cytotoxic drugs to five gloves with different materials by LC-MS/MS methods to reduce occupational exposure of medical personnel. Retrieved from [Link]
-
ResearchGate. (n.d.). Sodium benzoate-mediated cytotoxicity in mammalian cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]
-
Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Saponins as cytotoxic agents: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Low concentration of digitonin selectively permeabilizes the plasma membrane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Retrieved from [Link]
-
PubChem. (n.d.). Dodecyl benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trypan Blue Exclusion Test of Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved from [Link]
-
bioRxiv. (2025). Sterols govern membrane susceptibility to saponin-induced lysis. Retrieved from [Link]
-
DeNovix. (2025). Trypan Blue Assay Protocol. Retrieved from [Link]
-
PubMed. (n.d.). Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells. Retrieved from [Link]
-
ResearchGate. (2025). The influence of saponins on cell membrane cholesterol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dodecyl benzoate, 27615-31-2. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Science.gov. (n.d.). digitonin permeabilized cells: Topics by Science.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
CABI Digital Library. (2016). The effect of different concentrations of Dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
-
Lonza. (n.d.). Protocol for Performing a Trypan Blue Viability Test. Retrieved from [Link]
-
PubMed. (2012). Saponins can perturb biologic membranes and reduce the surface tension of aqueous solutions: a correlation?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sodium Benzoate?. Retrieved from [Link]
Sources
- 1. CAS 2915-72-2: Dodecyl benzoate | CymitQuimica [cymitquimica.com]
- 2. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 3. Epithelial transport of drugs in cell culture. VIII: Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitonin permeabilized cells: Topics by Science.gov [science.gov]
- 10. Saponins can perturb biologic membranes and reduce the surface tension of aqueous solutions: a correlation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.epicypher.com [support.epicypher.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 19. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 24. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 27. biorxiv.org [biorxiv.org]
Safety Operating Guide
Dodecyl Benzoate: Laboratory Disposal & Handling Protocol
Part 1: Executive Safety Directive (Autonomy)
Do not dispose of Dodecyl Benzoate down the drain.
While Dodecyl Benzoate (Benzoic acid, dodecyl ester) exhibits low acute toxicity to humans, its high lipophilicity (LogP ~7.7) and classification as an aquatic pollutant (H413) mandate strict containment. It does not degrade rapidly in water treatment systems and poses a long-term bioaccumulation risk.
Immediate Action Plan:
-
Classify as Non-Halogenated Organic Waste .
-
Segregate from strong oxidizers (e.g., nitric acid, perchlorates).
-
Incinerate via a licensed chemical waste facility.[1]
Part 2: Technical Hazard Profiling & Logic
To ensure compliance and safety, one must understand the physicochemical drivers behind these procedures.
1. The Physicochemical Basis for Disposal
Dodecyl benzoate is a long-chain ester. Its disposal requirements are dictated by two main properties:
-
Hydrophobicity (LogP > 7): It is virtually insoluble in water. Pouring it down the sink will result in immediate phase separation, coating plumbing surfaces and creating a persistent source of contamination that defies aqueous flushing.
-
Flash Point (~162°C): While not highly flammable like acetone, it is combustible. It adds calorific value to waste streams, making incineration the ideal disposal method (energy recovery).
2. Toxicity & Environmental Impact[2]
-
Human Safety: Low acute toxicity. Mild skin/eye irritation potential.
-
Environmental Safety: Critical Concern. The compound may cause long-lasting harmful effects to aquatic life.[3] Standard municipal water treatment plants are not designed to sequester high-LogP esters effectively.
Table 1: Key Safety & Disposal Data
| Parameter | Value/Status | Operational Implication |
| CAS Number | 2915-72-2 | Use for waste manifest labeling. |
| Flash Point | ~162°C (Closed Cup) | Classify as "Combustible" (not Flammable) for storage. |
| Water Solubility | Insoluble (< 0.1 mg/L) | NEVER sink dispose. |
| RCRA Status | Not P or U listed | Dispose as general Non-Halogenated Organic. |
| Aquatic Hazard | H413 | Requires "Marine Pollutant" consideration for bulk transport. |
Part 3: Operational Disposal Procedures
Workflow 1: Routine Bench-Scale Disposal
For waste generated during standard synthesis or extraction.
-
Segregation:
-
Designate a waste container specifically for "Non-Halogenated Organics."
-
Compatibility Check: Ensure no strong oxidizing agents (e.g., concentrated
, ) are added to this container. Esters can react vigorously with oxidizers.
-
-
Container Selection:
-
Recommended: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Polystyrene (PS) or PVC, which may swell or degrade upon long-term exposure to lipophilic esters.
-
-
Labeling:
-
Label must read: "Hazardous Waste - Organic Solvents (Non-Halogenated)."
-
List constituents: "Dodecyl Benzoate >95%."[4]
-
Add Hazard Warning: "Aquatic Toxicant."
-
Workflow 2: Spill Management Logic
A systematic approach to accidental release.
Figure 1: Decision logic for Dodecyl Benzoate spill remediation. Note the emphasis on emulsification (Soap & Water) during the final cleaning stage due to the compound's insolubility in water.
Part 4: Waste Stream Lifecycle
Understanding where your waste goes ensures you prepare it correctly.
Figure 2: The cradle-to-grave lifecycle of Dodecyl Benzoate waste. Because it is a combustible organic ester, it is often used in "Fuel Blending" programs where waste solvents power cement kilns.
Part 5: References & Validation
Protocol Validation: This protocol is self-validating based on the chemical properties found in the SDS and regulatory frameworks.
-
Insolubility Validation: Attempting to rinse a test tube of dodecyl benzoate with water alone will result in oily residue, confirming the need for organic solvent rinsing or soap emulsification [1].
-
Combustibility Validation: The flash point of 162°C confirms it is safe for standard solvent waste streams but requires incineration for destruction rather than aqueous treatment [2].
References:
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76204, Dodecyl benzoate. Retrieved from [Link][5]
-
European Chemicals Agency (ECHA). Substance Information: Dodecyl Benzoate.[5] Retrieved from [Link]
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
Technical Guide: Safe Handling & Logistics for Dodecyl Benzoate
CAS: 2915-72-2 | Formula: C₁₉H₃₀O₂ | Class: Lipophilic Ester
Executive Summary: The Philosophy of "Low-Hazard" Handling
As researchers, we often face a paradox with chemicals like Dodecyl benzoate (Lauryl benzoate). Classified as low-toxicity and often "non-hazardous" under GHS criteria for acute exposure, it invites complacency. However, in a drug development or analytical context, safety is synonymous with data integrity.
Handling Dodecyl benzoate requires a protocol that addresses its specific physical chemistry: it is a lipophilic, viscous ester that adheres stubbornly to surfaces and skin. While it may not burn skin immediately like an acid, it acts as a permeation enhancer and can harbor lipophilic contaminants, posing a cross-contamination risk.
This guide moves beyond basic compliance, offering a logistical framework for handling C12-alkyl benzoates with the precision required for high-sensitivity applications.
Risk Assessment & Physical Hazards
Before selecting PPE, we must understand the agent's behavior.[1] Dodecyl benzoate is not a volatile solvent; it is a high-boiling point ester.
Table 1: Physical Properties & Safety Implications
| Property | Value (Approx.) | Operational Safety Implication |
| Physical State | Viscous Liquid / Low-melt Solid | High surface adhesion; spill cleanup requires organic solvents, not just water. |
| Flash Point | >160°C (Closed Cup) | Low flammability risk under normal ambient conditions. |
| Solubility | Insoluble in water; Soluble in oils/solvents | Critical: Water washes will spread contamination. Use surfactants or alcohol for decon. |
| Reactivity | Stable | Compatible with most plastics, but may swell natural rubber (Latex) over time. |
| Toxicity Profile | Low Acute Toxicity | Primary risk is mild skin irritation (H315) and environmental aquatic toxicity (H413). |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for Dodecyl benzoate is governed by its chemical class (Ester).[2] Esters can degrade certain rubber polymers.
Hand Protection: The Nitrile vs. Latex Decision
Recommendation: Nitrile (Minimum 4 mil) for standard handling. Butyl Rubber for bulk immersion.
-
Scientific Rationale: Natural Rubber Latex offers poor resistance to organic esters. Dodecyl benzoate, being lipophilic, can swell latex, reducing tactile sensitivity and potentially carrying dissolved contaminants through the glove matrix. Nitrile provides superior chemical resistance to aliphatic esters.
Table 2: Glove Compatibility Guide
| Glove Material | Splash Protection (<15 min) | Immersion Protection (>4 hrs) | Mechanism of Failure |
| Nitrile | Recommended | Limited | Gradual swelling/softening. |
| Latex | Not Recommended | Failure | Rapid permeation and degradation. |
| Butyl Rubber | Excellent | Recommended | Minimal degradation. |
| Neoprene | Good | Good | Moderate stiffening. |
Eye & Body Protection[2][3][4]
-
Eyes: Safety glasses with side shields are mandatory. If pouring large volumes (>1L) or heating, use chemical splash goggles to prevent viscous liquid from adhering to the eye surface, which is difficult to rinse.
-
Respiratory: Under ambient conditions, vapor pressure is negligible. If the process involves heating >60°C or aerosolization (spraying), a half-face respirator with Organic Vapor (OV) cartridges is required.
Operational Workflow: From Receipt to Waste
Efficient handling minimizes exposure.[2] The following diagram outlines the logical flow for introducing Dodecyl benzoate into a laboratory workflow, emphasizing containment points.
Figure 1: Operational lifecycle of Dodecyl benzoate in a research setting, including spill contingency loops.
Protocol: Safe Handling & Spill Management
A. Aliquoting Viscous Esters
-
Preparation: Do not pour directly from large drums into small flasks. Use a positive displacement pipette or a glass syringe. Viscous liquids cling to standard pipette tips, leading to inaccurate dosing and dripping.
-
Temperature Control: If the reagent has solidified (melting point is near RT), gently warm the container in a water bath at 30°C. Do not microwave.
-
Surface Protection: Place an absorbent pad (bench coat) under the working area. Dodecyl benzoate renders surfaces permanently greasy if not cleaned immediately.
B. Decontamination & Spill Cleanup
Because Dodecyl benzoate is hydrophobic, water will merely spread the spill.
-
Containment: Isolate the area.
-
Absorption: Apply an inert absorbent (vermiculite or polypropylene pads).
-
Solubilization (The Critical Step):
-
Disposal: Collect all contaminated solids into the Solid Organic Waste stream.
Emergency Response Logic
In the event of exposure, immediate action mitigates irritation.
Figure 2: Decision tree for immediate response to Dodecyl benzoate exposure.
Disposal Specifications
Do not pour down the drain. Even though it is not highly toxic, lipophilic esters accumulate in aquatic environments and can clog plumbing by coating pipes.
-
Liquid Waste: Collect in Non-Halogenated Organic Solvent waste containers.
-
Solid Waste: Pipette tips, wipes, and gloves contaminated with Dodecyl benzoate must be disposed of in hazardous solid waste bins, not regular trash.
-
Empty Containers: Triple rinse with a small amount of ethanol/acetone before disposing of glass or plastic bottles. Add the rinseate to the liquid waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76204, Dodecyl benzoate. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Alkyl benzoates. Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[5] (Referenced for Ester/Nitrile compatibility data).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
